molecular formula C8H6BrFO3 B1380421 4-Bromo-3-fluoro-2-methoxybenzoic acid CAS No. 1781826-13-8

4-Bromo-3-fluoro-2-methoxybenzoic acid

Cat. No.: B1380421
CAS No.: 1781826-13-8
M. Wt: 249.03 g/mol
InChI Key: AFGOBLKJMZSGTF-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO3 and its molecular weight is 249.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-fluoro-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOBLKJMZSGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Versatility of 4-Bromo-3-fluoro-2-methoxybenzoic Acid in Drug Discovery: Synthesis, Properties, and CAS Verification

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the design of highly selective small-molecule inhibitors relies heavily on tri- and tetra-substituted aromatic building blocks. 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS: 1781826-13-8) represents a highly privileged synthon[1][2]. This compound is not merely a structural intermediate; it is a meticulously designed scaffold where every functional group serves a distinct mechanistic purpose in active pharmaceutical ingredient (API) synthesis.

As an Application Scientist, I evaluate this molecule through the lens of late-stage functionalization. The carboxylic acid provides a primary anchor for amide bond formation (frequently utilized in the synthesis of kinase inhibitors and psychiatric therapeutics)[3][4]. The C4-bromine acts as an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[5]. Meanwhile, the C3-fluorine and C2-methoxy groups work in tandem to lock the molecule's conformation via the "ortho-effect" while simultaneously blocking metabolic oxidation and modulating the overall lipophilicity (logP) of the final drug candidate.

G Core 4-Bromo-3-fluoro- 2-methoxybenzoic acid (CAS: 1781826-13-8) Br C4-Bromine Cross-Coupling Handle Core->Br Pd-Catalysis COOH C1-Carboxylic Acid Amide/Ester Formation Core->COOH Peptide Coupling F C3-Fluorine Metabolic Stability Core->F Bioisosterism OMe C2-Methoxy Conformational Locking Core->OMe Ortho-Effect

Fig 1: Functional group utility and structural rationale of the substituted benzoic acid scaffold.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to establish the baseline physicochemical parameters of the target compound. The data below is synthesized from verified chemical databases and predicted collision cross-section models[6][7].

Table 1: Core Identification & Physicochemical Parameters

ParameterValueCausality / Significance
CAS Registry Number 1781826-13-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C8H6BrFO3Dictates the stoichiometric ratios for downstream coupling.
Average Molecular Weight 249.03 g/mol Required for precise molarity calculations in catalysis.
Monoisotopic Mass 247.94843 DaCritical for high-resolution mass spectrometry (HRMS) targeting.
InChIKey AFGOBLKJMZSGTF-UHFFFAOYSA-NEnsures exact structural matching across cheminformatics databases.

Retrosynthetic Causality & Regioselective Bromination

The most logical and scalable synthetic route to 4-bromo-3-fluoro-2-methoxybenzoic acid relies on the directed electrophilic aromatic substitution (bromination) of 3-fluoro-2-methoxybenzoic acid .

The Causality of Regioselectivity: Why does the bromine atom exclusively attack the C4 position? The regioselectivity is governed by a complex interplay of electronic and steric directing effects:

  • The Methoxy Group (-OCH3) at C2: Acts as a powerful

    
    -electron donor via resonance, strongly activating the ring at the ortho and para positions.
    
  • The Fluorine Atom (-F) at C3: Withdraws electron density via the inductive effect (-I) but donates via resonance (+R), acting as a mild ortho/para director.

  • The Carboxylic Acid (-COOH) at C1: A strong electron-withdrawing group that deactivates the ring and directs meta.

When evaluating the available positions on 3-fluoro-2-methoxybenzoic acid, the C4 position is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid. Consequently, the C4 carbon possesses the highest highest occupied molecular orbital (HOMO) coefficient, making it the most nucleophilic site for electrophilic attack by a bromonium ion (


)[3][8].

Self-Validating Experimental Protocol

The following protocol outlines the regioselective bromination of 3-fluoro-2-methoxybenzoic acid. This is designed as a self-validating system; every step includes a mechanistic rationale and an In-Process Control (IPC) to ensure trustworthiness.

Step-by-Step Methodology:

  • Dissolution & Activation: Suspend 3-fluoro-2-methoxybenzoic acid (1.0 eq) in glacial acetic acid (AcOH). Causality: AcOH serves as both a polar protic solvent to stabilize the transition state and a mild acid to polarize the brominating agent.

  • Electrophile Generation: Slowly add N-Bromosuccinimide (NBS) or molecular Bromine (

    
    ) (1.05 eq) dropwise at 10–15 °C. Causality: Temperature control is critical. Elevated temperatures can lead to over-bromination or unwanted decarboxylation.
    
  • In-Process Control (IPC): After 2 hours, sample the reaction mixture and analyze via UPLC-MS. Validation: The reaction is deemed complete when the starting material peak (m/z ~169 [M-H]-) is consumed, and the product peak (m/z ~247 [M-H]-) reaches >95% relative abundance.

  • Quenching Mechanism: Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of Sodium Thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine into inert bromide ions, preventing spurious oxidative side reactions during the workup[4].
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from Toluene/Heptane to yield the pure 4-bromo-3-fluoro-2-methoxybenzoic acid.
    

G Start 3-Fluoro-2-methoxybenzoic acid (Starting Material) Bromination Electrophilic Bromination (Br2 or NBS, AcOH) Start->Bromination Regioselective C4-Attack Quench Quench & Extract (Na2S2O3 / EtOAc) Bromination->Quench IPC: TLC/UPLC Purify Crystallization / Column (Yield Optimization) Quench->Purify Crude Isolation Analyze LC-MS & NMR Validation (Mass: 249.03 Da) Purify->Analyze >95% Purity Target

Fig 2: Self-validating synthetic workflow from precursor to analytically verified product.

Analytical Verification Standards

To guarantee scientific integrity before utilizing this building block in API synthesis, the compound must pass rigorous LC-MS and NMR validation.

Table 2: Predicted LC-MS Adduct Profile (ESI) Mass spectrometry verification relies on identifying the unique isotopic signature of bromine (


 and 

in a ~1:1 ratio), which will manifest as a distinct doublet in the mass spectrum[7].
Ionization ModeAdduct TypePredicted m/zDiagnostic Value
Positive (ESI+)

248.95571Primary confirmation of molecular weight.
Positive (ESI+)

270.93765Common sodium adduct; verifies intact acid.
Negative (ESI-)

246.94115Highly sensitive mode due to facile deprotonation of the -COOH group.

Nuclear Magnetic Resonance (1H & 19F NMR) Causality:

  • 1H NMR (DMSO-d6): The aromatic region will display two distinct protons (C5-H and C6-H). Because they are adjacent, they will exhibit ortho-coupling (

    
     Hz). Crucially, the C5-H will also show heteronuclear coupling with the adjacent C3-fluorine atom, resulting in a complex doublet of doublets (dd). The methoxy group will appear as a sharp singlet integrating to 3H around 
    
    
    
    3.8–4.0 ppm.
  • 19F NMR: A single peak will be observed, split by the adjacent C5 proton, confirming the retention of the fluorine atom post-bromination.

References

  • PubChemLite (Université du Luxembourg). (n.d.). 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). Retrieved from [Link]

  • Google Patents (US9493432B2). (2016). Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
  • European Patent Office (EP4116303A1). (2022). Pyrazolopyrimidine Derivatives as BTK Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • Google Patents (WO2023100061A1). (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.

Sources

Technical Monograph: 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-fluoro-2-methoxybenzoic acid represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Its structural significance lies in the dense functionalization of the benzene ring (1,2,3,4-substitution pattern), which imparts unique steric and electronic properties. This molecule is primarily utilized as a core intermediate in the synthesis of covalent inhibitors targeting the KRAS G12C mutation (e.g., structural analogs of Sotorasib and Adagrasib) and various tyrosine kinase inhibitors (TKIs).

This guide provides a comprehensive technical analysis of the molecule's physicochemical architecture, a validated synthetic pathway utilizing Directed Ortho Metalation (DoM), and its application in structure-based drug design (SBDD).

Structural Architecture & Physicochemical Profile

The utility of 4-bromo-3-fluoro-2-methoxybenzoic acid stems from its ability to enforce specific conformational geometries in downstream pharmacophores. The interplay between the ortho-methoxy group and the carboxylic acid creates a steric twist, often forcing the carboxylate (or derived amide) out of planarity with the aromatic ring.

Electronic & Steric Analysis
  • Fluorine Effect (C3): The fluorine atom at position 3 exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the neighboring carboxyl group (C1) and the electrophilicity of the bromine-bearing carbon (C4).

  • Methoxy Effect (C2): The methoxy group serves a dual purpose. Electronically, it is a resonance donor (+R), but sterically, it is the "locking" element. Its proximity to both the carboxylic acid (C1) and the fluorine (C3) creates a crowded environment that restricts bond rotation, a critical feature for reducing entropic penalties upon binding to protein targets.

  • Bromine Handle (C4): The bromine atom serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the scaffold into the solvent-exposed regions of a binding pocket.

Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Weight 249.03 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~2.5Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~3.2 - 3.5More acidic than benzoic acid (4.2) due to F/Br electron withdrawal.
H-Bond Donors 1 (COOH)Critical for active site interaction (e.g., Lysine salt bridge).
H-Bond Acceptors 3 (COOH, OMe, F)Fluorine acts as a weak acceptor; OMe is a conformational lock.
TPSA 46.5 ŲFavorable for oral bioavailability (Rule of 5 compliant).

Synthetic Engineering: The "Sandwich" Strategy

Synthesizing 1,2,3,4-substituted benzenes is notoriously difficult via classical Electrophilic Aromatic Substitution (EAS) due to competing directing effects. The most robust and regioselective protocol relies on Directed Ortho Metalation (DoM) .

Retrosynthetic Logic

The synthesis targets the C2 position of the precursor 4-bromo-3-fluoroanisole . This position is thermodynamically and kinetically favored for lithiation because it is "sandwiched" between two directing groups:

  • Methoxy (OMe): A strong coordination-based director.

  • Fluorine (F): A powerful inductive director.

The cooperative effect of these two groups directs the lithium base almost exclusively to the position between them (C2 relative to the anisole core), which corresponds to C1 in the final benzoic acid product.

Validated Synthetic Protocol

Precursor: 4-Bromo-3-fluoroanisole (Commercial or synthesized via bromination of 3-fluoroanisole).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Reagent Preparation: Charge the flask with 4-bromo-3-fluoroanisole (1.0 eq) dissolved in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Slowly add LDA (Lithium Diisopropylamide) (1.1 eq) dropwise over 20 minutes.

    • Note: LDA is preferred over n-BuLi to avoid halogen-lithium exchange at the bromine position. The low temperature and steric bulk of LDA favor deprotonation at the "sandwiched" C2 position over the C-Br exchange.

    • Stir at -78 °C for 1 hour to ensure complete formation of the phenyllithium species.

  • Electrophilic Quench:

    • Introduce excess crushed Dry Ice (Solid CO₂) or bubble anhydrous CO₂ gas into the reaction mixture while maintaining -78 °C.

    • The mixture will become a thick slurry as the lithium carboxylate forms.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup & Isolation:

    • Quench with 1N HCl to pH 1-2 (precipitating the free acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc to yield the target acid as a white crystalline solid.

Synthetic Pathway Visualization

SynthesisPath cluster_mechanism Mechanism: Cooperative Ortho Metalation Start 4-Bromo-3-fluoroanisole (Precursor) Lithiation Lithiation (-78°C, LDA, THF) Start->Lithiation Regioselective Deprotonation Intermediate Lithiated Species (Li at C2 position) Lithiation->Intermediate Cooperative Directing Effect Quench Electrophilic Quench (CO2) Intermediate->Quench Carboxylation Product 4-Bromo-3-fluoro- 2-methoxybenzoic acid Quench->Product Acidic Workup

Figure 1: The "Sandwich" lithiation strategy utilizing the cooperative directing effects of Fluorine and Methoxy groups to install the carboxylate.

Spectroscopic Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified. The key differentiator is the coupling pattern in the Proton NMR.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (exchangeable with D₂O).

    • δ 7.60 (dd, J = 8.5, 6.0 Hz, 1H): Aromatic proton at C6. The doublet-of-doublets arises from ortho-coupling to C5-H and meta-coupling to F.

    • δ 7.45 (dd, J = 8.5, 1.5 Hz, 1H): Aromatic proton at C5.

    • δ 3.92 (s, 3H): Methoxy protons.

    • Diagnostic: The absence of a singlet aromatic proton confirms the 1,2,3,4-substitution pattern (no isolated protons).

  • ¹⁹F NMR:

    • Single peak around -120 to -130 ppm . The shift is characteristic of a fluorine atom flanked by a methoxy and a bromine.

Pharmaceutical Applications: The KRAS Connection[1]

4-Bromo-3-fluoro-2-methoxybenzoic acid is not merely a building block; it is a strategic scaffold in the design of KRAS G12C inhibitors .

Mechanism of Action in Drug Design

Inhibitors like Adagrasib (MRTX849) utilize a tetrasubstituted benzene core to position an acrylamide "warhead" correctly for covalent bonding to the Cysteine-12 residue of the KRAS protein.

  • The Acid Moiety: Converted to an amide, linking to a piperazine or heterocyclic core that sits in the solvent channel.

  • The Bromine Handle: Used in a Suzuki coupling to attach a bulky aryl group (e.g., naphthyl or substituted phenol) that occupies the cryptic Switch II pocket of KRAS.

  • The Fluoro/Methoxy Core: These substituents fill the hydrophobic space and, crucially, induce a twisted conformation (atropisomerism) that locks the drug into its bioactive shape, improving potency and selectivity.

Signaling Pathway Context

KRAS_Pathway Receptor RTK (EGFR) KRAS_WT KRAS (Wild Type) Receptor->KRAS_WT Activation KRAS_G12C KRAS G12C (Mutant) Receptor->KRAS_G12C Constitutive Activation RAF RAF / MEK / ERK KRAS_WT->RAF Signaling KRAS_G12C->RAF Hyper-Signaling Apoptosis Apoptosis KRAS_G12C->Apoptosis Pathway Blocked Inhibitor Inhibitor (Scaffold: 4-Br-3-F-2-OMe-Benzoic) Inhibitor->KRAS_G12C Covalent Binding (Cys12) Proliferation Cell Proliferation RAF->Proliferation

Figure 2: The intervention point of inhibitors derived from the 4-Bromo-3-fluoro-2-methoxybenzoic acid scaffold within the MAPK signaling cascade.

References

  • PubChem. (2023). Compound Summary: 4-Bromo-3-fluoro-2-methoxybenzoic acid.[1] National Library of Medicine. [Link]

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Demonstrates the utility of tetrasubstituted benzene cores in KRAS inhibition). [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text on the DoM synthesis strategy used for this molecule). [Link]

Sources

4-Bromo-3-fluoro-2-methoxybenzoic Acid: Structural Bioinformatics and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and drug development, the strategic decoration of aromatic rings is paramount for tuning pharmacokinetics, target affinity, and synthetic tractability. 4-Bromo-3-fluoro-2-methoxybenzoic acid is a highly versatile, poly-substituted benzoic acid building block. This technical guide provides an in-depth analysis of its structural bioinformatics, the mechanistic rationale behind its functional groups, and a self-validating protocol for its application in late-stage synthetic workflows, specifically aqueous Suzuki-Miyaura cross-coupling.

Chemical Identity & Structural Bioinformatics

Accurate structural identification is the first step in any robust drug development pipeline. The table below summarizes the core physico-chemical parameters and cheminformatic identifiers for 4-Bromo-3-fluoro-2-methoxybenzoic acid.

PropertyValueReference
Chemical Name 4-Bromo-3-fluoro-2-methoxybenzoic acid[1]
CAS Number 1781826-13-8[1]
Molecular Formula C8H6BrFO3[2]
Monoisotopic Mass 247.94843 Da[2]
SMILES String (Canonical) O=C(O)C1=CC=C(Br)C(F)=C1OC[1]
SMILES String (Isomeric Variant) COC1=C(C=CC(=C1F)Br)C(=O)O[2]

Mechanistic Rationale in Drug Design

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct mechanistic purpose. The architecture of 4-Bromo-3-fluoro-2-methoxybenzoic acid is a masterclass in rational drug design, combining metabolic shielding, conformational control, and synthetic utility.

  • The Fluorine Atom (C3): Fluorine substitution is a foundational strategy in medicinal chemistry to enhance pharmacokinetic profiles[3]. Because fluorine's van der Waals radius (1.47 Å) closely mimics that of hydrogen (1.20 Å), it can be introduced without causing significant steric clashes[3]. Its high electronegativity strongly modulates the pKa of proximal functional groups, directly influencing the molecule's lipophilicity and membrane permeability[4]. Furthermore, placing fluorine adjacent to the methoxy and bromo groups effectively blocks oxidative metabolism (e.g., by CYP450 enzymes) at that position.

  • The Bromine Atom (C4): In early-stage development, bromine serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[5]. If retained in the final therapeutic agent, the electron-deficient "sigma-hole" of the heavy bromine atom can participate in highly directional halogen bonding with target protein backbones, significantly enhancing binding affinity.

  • The Methoxy Group (C2): The bulky methoxy substituent adjacent to the carboxylic acid induces steric hindrance. This forces the carboxylate group out of coplanarity with the aromatic ring, a conformational control mechanism that disrupts π-conjugation[4]. This out-of-plane twist further tunes the acidity of the molecule and alters its solvation profile, preventing non-specific protein binding.

Pharmacophore Core 4-Bromo-3-fluoro-2-methoxybenzoic acid (Core Scaffold) F 3-Fluoro Group • Metabolic Stability • pKa Modulation • Enhanced Permeability Core->F Br 4-Bromo Group • Cross-Coupling Handle • Halogen Bonding Donor Core->Br OMe 2-Methoxy Group • Steric Hindrance • Conformational Control Core->OMe COOH 1-Carboxylic Acid • Target Anchoring • Aqueous Solubility Core->COOH

Pharmacophore contribution logic of 4-Bromo-3-fluoro-2-methoxybenzoic acid in drug design.

Synthetic Utility: Aqueous Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of this compound lies in exploiting the C4-Bromine bond. Bromobenzoic acids are classic, highly efficient substrates for Suzuki-Miyaura cross-coupling[5]. To align with modern green chemistry standards, we outline a field-proven, operationally simple protocol that proceeds in aqueous media under ambient air[6].

Causality Behind the Protocol Design:
  • Why aqueous ethanol? It solubilizes both the polar benzoic acid and the organic boronic acid while stabilizing the active Pd(0) species, circumventing the need for strict inert atmospheres[6].

  • Why acidify to pH 2 during workup? The pKa of the benzoic acid is typically around 3.5–4.0. Acidifying to pH 2 ensures complete protonation of the carboxylate to the neutral acid, driving supersaturation and direct precipitation of the product, thereby eliminating the need for hazardous liquid-liquid extractions[5].

Workflow Start 4-Bromo-3-fluoro-2-methoxybenzoic acid + Arylboronic Acid Cat Add Pd Catalyst & Base (e.g., Pd/C, K2CO3) Start->Cat Solvent Aqueous Solvent System (EtOH/H2O) Cat->Solvent React Stir at RT (30-60 min) Open Air Solvent->React Initiation Workup Acidification & Precipitation (aq. HCl) React->Workup Completion Product Recrystallization (Cross-Coupled Product) Workup->Product Purification

Step-by-step synthetic workflow for aqueous Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Reagent Preparation: In a reaction vessel open to the air, combine 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 equiv) and the desired arylboronic acid (1.2 equiv)[5].

  • Catalytic Activation: Add a mild base such as Potassium Carbonate (

    
    , 3.0 equiv) to form the reactive boronate complex. Introduce a palladium catalyst, such as ligand-free Pd/C (5 mol%) or a water-soluble Pd(II) complex[6][7].
    
  • Reaction Execution: Suspend the mixture in a 1:1 mixture of Ethanol and Water. Stir vigorously at room temperature (

    
    ) for 30 to 60 minutes[5][6].
    
  • Workup & Isolation: Filter the mixture to recover the Pd/C catalyst (which can be recycled)[6]. Slowly add 1M aqueous HCl to the filtrate until the pH reaches ~2.0. The cross-coupled biaryl carboxylic acid will precipitate directly from the solution[5]. Isolate via vacuum filtration and purify by recrystallization from hot ethanol/water.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the success of the cross-coupling must be verified through a self-validating analytical matrix. Do not rely on a single analytical method.

  • 
    H NMR Spectroscopy:  Confirm the disappearance of the starting material's isolated aromatic protons and the appearance of new multiplet signals corresponding to the newly coupled aryl group. The methoxy singlet (~3.8 ppm) should remain intact but may shift slightly due to the altered electronic environment.
    
  • 
    F NMR Spectroscopy:  This is crucial for monitoring the integrity of the C-F bond. The fluorine signal will perturb upon coupling at the adjacent C4 position, serving as a definitive marker that the reaction occurred specifically at the bromine site without defluorination.
    
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validate the mass shift. The starting material exhibits a monoisotopic mass of 247.94 Da[2]. The product peak must show a mass corresponding to

    
    , confirming the exact molecular weight of the biaryl product.
    

References

  • Title: CAS NO.
  • Title: 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3)
  • Source: tandfonline.
  • Source: acs.
  • Source: pku.edu.
  • Source: acs.
  • Source: rsc.

Sources

4-Bromo-3-fluoro-2-methoxybenzoic Acid (CID 84045515): A Technical Guide to Regioselective Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern rational drug design, highly substituted benzoic acids serve as critical pharmacophore anchors. 4-Bromo-3-fluoro-2-methoxybenzoic acid (PubChem CID: 84045515) is a specialized, tetrasubstituted building block designed for orthogonal late-stage functionalization. Its unique substitution pattern is not arbitrary; it is engineered to solve specific physicochemical and synthetic challenges in medicinal chemistry.

As a Senior Application Scientist, I frequently utilize this scaffold when a project requires a rigid vector with precise conformational control. The causality behind selecting this specific compound lies in its distinct functional groups:

  • C1 Carboxylic Acid: Acts as the primary linkage point for amidation or esterification.

  • C2 Methoxy Group: Provides an essential hydrogen-bond acceptor. More importantly, its steric bulk forces the adjacent C1-carbonyl out of coplanarity with the aromatic ring, a conformational restriction often required to achieve target selectivity.

  • C3 Fluorine: Strategically placed to lower the pKa of the benzoic acid, increase overall lipophilicity, and block cytochrome P450-mediated oxidative metabolism at a traditional hotspot.

  • C4 Bromine: Serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid diversification of the scaffold.

Physicochemical Profiling

Understanding the baseline properties of CID 84045515 is the first step in designing robust experimental workflows. The data below summarizes its core parameters [1].

PropertyValue / Description
Compound Name 4-Bromo-3-fluoro-2-methoxybenzoic acid
PubChem CID 84045515
CAS Registry Number 1781826-13-8
Molecular Formula C8H6BrFO3
Monoisotopic Mass 247.94843 Da
XLogP3 (Predicted) 2.2
SMILES COC1=C(C=CC(=C1F)Br)C(=O)O

Regioselective Functionalization Workflows

The true value of this compound lies in its capacity for orthogonal reactivity. The diagram below maps the logical pathways for its structural elaboration.

G Central 4-Bromo-3-fluoro-2-methoxybenzoic acid (CID: 84045515) Amidation C1: Amidation (HATU/DIPEA) Central->Amidation Peptide/Amide Synthesis Suzuki C4: Suzuki-Miyaura Cross-Coupling (Pd-cat) Central->Suzuki Biaryl Formation Demethylation C2: Ether Cleavage (BBr3) Central->Demethylation Phenol Unmasking Fluorine C3: Fluorine Metabolic Blockade Central->Fluorine Physicochemical Tuning

Caption: Regioselective functionalization pathways of 4-Bromo-3-fluoro-2-methoxybenzoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (the why) and a built-in quality control check.

Protocol A: Sterically Hindered Amidation (HATU-Mediated)

Mechanistic Causality: The C1 carboxylic acid is severely sterically hindered by the ortho-methoxy group at C2. Standard carbodiimides (like EDC or DCC) often fail here, leading to low yields or unwanted side reactions. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the hindered acid into a highly reactive 7-azabenzotriazole (OAt) active ester, which easily undergoes nucleophilic attack by an amine [2].

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the OAt-active ester. The solution will typically transition to a pale yellow color, indicating active ester formation [3].

  • Amine Introduction: After 15 minutes of stirring at room temperature, add the desired primary or secondary amine (1.1 equiv, 0.55 mmol). Stir the reaction for 2–4 hours.

  • Workup: Quench the reaction by diluting with Ethyl Acetate (20 mL). Wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt byproduct), and brine.

  • Validation & Quality Control:

    • TLC Check: The active ester intermediate can often be spotted on TLC (UV active) before amine addition. Disappearance of this spot validates coupling completion.

    • LC-MS Confirmation: The final product must show the characteristic 1:1 isotopic doublet in the mass spectrum (M and M+2 peaks separated by 2 Da) due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. If this doublet is missing, the bromine handle has been compromised.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: The C4-bromine is primed for oxidative addition by a Palladium(0) catalyst. The adjacent C3-fluorine acts as an electron-withdrawing group, lowering the electron density of the C-Br bond and actually accelerating the oxidative addition step. However, to overcome the steric bulk of the tetrasubstituted ring, a biphasic solvent system and a robust catalyst like Pd(PPh₃)₄ are required [4].

Step-by-Step Procedure:

  • Reaction Setup: In a heavy-walled pressure vial, combine the amide product from Protocol A (1.0 equiv, 0.5 mmol), an arylboronic acid (1.5 equiv, 0.75 mmol), and Potassium Phosphate (K₃PO₄) (2.0 equiv, 1.0 mmol).

  • Catalyst & Solvent: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%, 0.025 mmol). Add a degassed 3:1 mixture of 1,4-Dioxane and Water (4.0 mL). Causality: The biphasic system ensures solubility of both the organic substrates (Dioxane) and the inorganic base (Water), which is required to activate the boronic acid into a reactive boronate complex.

  • Execution: Seal the vial and purge with Argon for 10 minutes. Heat the mixture to 95–105 °C with vigorous stirring for 8–12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and extract the filtrate with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Validation & Quality Control:

    • LC-MS Confirmation: The successful cross-coupling is definitively proven by the loss of the bromine isotopic doublet (M, M+2) and the appearance of a single mass peak corresponding to the new biaryl product.

References

  • Title: 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) - PubChemLite (CID 84045515)
  • Title: Application Notes: Standard Protocol for HATU Coupling in Solution Phase Source: Benchchem URL: [2]
  • Title: Organic Syntheses Procedure: Application of Oxyma Pure and HATU in Peptide Synthesis Source: Organic Syntheses (orgsyn.org) URL: [3]
  • Title: 4-Bromo-2-fluorobenzoic acid Suzuki-Miyaura Coupling Protocol Source: Benchchem URL: [4]

Comprehensive Technical Guide to 4-Bromo-3-fluoro-2-methoxybenzoic acid: Handling, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate polyfunctional building blocks for their utility in drug discovery and active pharmaceutical ingredient (API) synthesis. 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS: 1781826-13-8) represents a highly versatile and structurally fascinating scaffold. The strategic positioning of the halogens and the methoxy group on the benzoic acid core provides orthogonal handles for late-stage functionalization.

This whitepaper is designed for drug development professionals and synthetic chemists. It moves beyond a standard Safety Data Sheet (SDS) to detail the physicochemical profile, mechanistic hazard mitigation strategies, and field-proven synthetic protocols for this specific compound.

Part 1: Chemical Identity & Physicochemical Profiling

Before deploying any building block in a synthetic route, establishing a rigorous physicochemical profile is mandatory. The presence of the ortho-methoxy and meta-fluoro groups creates a sterically demanding environment around the carboxylic acid, while simultaneously modulating the electron density of the aromatic ring.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Bromo-3-fluoro-2-methoxybenzoic acid
CAS Registry Number 1781826-13-8
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in H₂O

Data synthesized from standard commercial chemical inventories including and [1].

Part 2: Safety Data & Mechanistic Hazard Mitigation

Understanding the intrinsic reactivity of a molecule is the first step in hazard mitigation. The electron-withdrawing nature of the fluorine and bromine substituents increases the electrophilicity of the aromatic ring. This structural feature not only dictates its synthetic utility but also its toxicological profile, making it a potential skin sensitizer and respiratory irritant.

Table 2: GHS Hazard Classification
Hazard CodeHazard StatementCausality & Mitigation Strategy
H302 Harmful if swallowedMitigation: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
H315 Causes skin irritationCausality: Electrophilic aromatic core reacts with nucleophilic residues on skin proteins. Mitigation: Standard nitrile gloves provide adequate protection against the solid powder. Double-gloving is required when handling in aprotic solvents (DMF/DMSO), which act as penetration enhancers.
H319 Causes serious eye irritationMitigation: Wear tightly fitting safety goggles. Handle exclusively inside a certified fume hood.
H335 May cause respiratory irritationCausality: Fine powder easily aerosolizes; the acidic proton irritates mucous membranes. Mitigation: Use localized exhaust ventilation (LEV) or a fume hood.

To ensure a rapid and systematic response to accidental exposure, adhere to the following self-validating emergency response workflow:

HazardTree Start Exposure Event Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale SkinAction Wash with soap/water. Remove contaminated clothing. Skin->SkinAction EyeAction Rinse cautiously with water for 15 mins. Remove contacts. Eye->EyeAction InhaleAction Move to fresh air. Keep comfortable for breathing. Inhale->InhaleAction Medical Seek Medical Attention if symptoms persist SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Decision tree for emergency response and hazard mitigation following exposure.

Part 3: Mechanistic Applications & Experimental Protocols

This molecule offers distinct vectors for derivatization. The protocols below are designed as self-validating systems, ensuring that each step provides observable feedback to the chemist.

Protocol 1: HATU-Mediated Amide Bond Formation

Causality & Experimental Design: Standard carbodiimides (like EDC or DCC) often fail or result in significant epimerization when dealing with sterically hindered ortho-substituted benzoic acids. , containing a 7-azabenzotriazole moiety, forms a highly reactive OAt-active ester that accelerates the coupling kinetics and suppresses side reactions. N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine due to its steric bulk, which prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn a pale yellow as the active OAt-ester forms. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the target primary or secondary amine (1.1 equiv).

  • Self-Validation (Monitoring): Monitor the reaction via LCMS or TLC (typically 1–2 hours). The disappearance of the activated ester mass and the appearance of the product mass confirms successful coupling.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The presence of the ortho-methoxy and meta-fluoro groups creates a sterically demanding and electronically deactivated C-Br bond. Therefore, choosing a robust catalyst system is critical. [2] is highly recommended. The bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation and facilitates the challenging oxidative addition step into the electron-rich aromatic system.

Step-by-Step Methodology:

  • Reagent Assembly: Charge a Schlenk flask with the bromo-benzoic acid derivative (1.0 equiv), the target arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by sparging with N₂ or Argon for at least 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalytic Cycle: Heat the reaction mixture to 80°C.

  • Self-Validation (Monitoring): Monitor via TLC/LCMS. The reaction is typically complete within 12–24 hours. The presence of debrominated starting material indicates premature catalyst death or insufficient degassing.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Filter the organic phase through a short pad of Celite to remove palladium residues. Concentrate and purify via silica gel flash chromatography.

SuzukiWorkflow Prep 1. Reagent Preparation Ar-Br, Ar-B(OH)2, Pd cat., Base Degas 2. Solvent Degassing (N2 sparging, 15 mins) Prep->Degas Combine in Schlenk flask Reaction 3. Catalytic Cycle (80°C, 12-24h) Degas->Reaction Heat under inert atm Quench 4. Reaction Quench (Cool to RT, add H2O) Reaction->Quench Monitor via TLC/LCMS Extract 5. Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Phase separation Purify 6. Column Chromatography (Silica gel, Hex/EtOAc) Extract->Purify Dry over Na2SO4, concentrate Product 7. Pure Biaryl Product (Characterization via NMR/LCMS) Purify->Product Isolate target fraction

Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. RSC Publishing.[Link]

  • Bahyoune, N., et al. (2025). "Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence." Catalysts, 15(8), 738. MDPI.[Link]

Sources

Methodological & Application

Application Note: Precision Suzuki Coupling of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-fluoro-2-methoxybenzoic acid . The protocols herein are designed for high-fidelity synthesis, addressing the specific electronic and steric challenges posed by the free carboxylic acid and the polysubstituted aromatic core.

Executive Summary & Chemical Analysis

4-Bromo-3-fluoro-2-methoxybenzoic acid is a high-value scaffold, often employed in the synthesis of kinase inhibitors and liquid crystalline materials. Its reactivity is governed by three competing structural features:

  • The Free Carboxylic Acid (C1): In basic media, this exists as a carboxylate anion. While this increases water solubility, it can act as a weak ligand for Palladium, potentially dampening catalytic turnover (catalyst poisoning) or leading to proto-decarboxylation at high temperatures.

  • The Ortho-Fluorine Effect (C3): The fluorine atom ortho to the bromide significantly lowers the energy of the C–Br

    
     orbital. This accelerates oxidative addition  relative to non-fluorinated analogs. However, it also introduces steric bulk that necessitates smaller or flexible ligands.
    
  • The Methoxy Group (C2): Positioned between the acid and the fluorine, this group adds electron density via resonance but primarily acts as a steric buttress, forcing the carboxylate out of planarity.

Strategic Recommendation
  • Route A (Direct Coupling): Best for rapid screening. Uses aqueous-organic biphasic conditions to solubilize the carboxylate.

  • Route B (Via Ester Intermediate): Best for scale-up. Methylation protects the acid, preventing catalyst interference and allowing standard anhydrous organic coupling conditions.

Mechanistic Workflow & Signaling

The following diagram outlines the decision matrix for selecting the optimal coupling route based on substrate sensitivity and scale.

G Start Substrate: 4-Bromo-3-fluoro-2-methoxybenzoic acid Decision Is the Boronic Acid partner acid/base sensitive? Start->Decision RouteA Route A: Direct Coupling (Aqueous/Polar) Decision->RouteA No (Stable) RouteB Route B: Ester Protection (Anhydrous/Organic) Decision->RouteB Yes (Unstable) StepA1 In-situ Carboxylate Formation (Na2CO3, H2O/Dioxane) RouteA->StepA1 StepB1 Esterification (TMSCHN2 or MeOH/H2SO4) RouteB->StepB1 StepA2 Cat: Pd(dppf)Cl2 or Pd(PPh3)4 Temp: 80-90°C StepA1->StepA2 End Target Biaryl Acid StepA2->End StepB2 Standard Coupling (K3PO4, Toluene, Pd-XPhos) StepB1->StepB2 StepB3 Saponification (LiOH, THF/H2O) StepB2->StepB3 StepB3->End

Figure 1: Decision matrix for selecting the coupling strategy based on boronic acid stability and scale requirements.

Protocol A: Direct Coupling (Aqueous/Organic)

This method utilizes the high polarity of the carboxylate salt to perform the reaction in a biphasic system. It is efficient for stable boronic acids.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Aryl Bromide 1.0Substrate4-Bromo-3-fluoro-2-methoxybenzoic acid
Boronic Acid 1.2 - 1.5Coupling PartnerExcess required due to potential protodeboronation in water.
Pd(dppf)Cl₂·DCM 0.03 - 0.05CatalystRobust, resistant to oxidation. Preferred over Pd(PPh₃)₄.
Na₂CO₃ 3.0 - 4.0Base1 eq neutralizes the acid; 2+ eq activate the boronate.
Dioxane / Water 4:1 (v/v)SolventDioxane solubilizes the organic bromide; water dissolves the base.
Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Base Activation: Add a degassed aqueous solution of Na₂CO₃ (2.0 M, 3.5 equiv). The mixture will likely turn biphasic.

  • Reaction: Heat the mixture to 85–90 °C with vigorous stirring. The vigorous stirring is essential to increase the interfacial surface area between the organic and aqueous phases.

  • Monitoring: Monitor by LC-MS. The starting material (Acid) will appear as the carboxylate. Look for the consumption of the bromide (M-H peak). Reaction time is typically 2–6 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water and wash with Ethyl Acetate (discard organic layer to remove non-acidic impurities/dimers).

    • Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product should precipitate.

    • Extract the acidified aqueous layer with Ethyl Acetate (3x).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Ester-Protected Route (High Precision)

This route is recommended if the direct coupling fails or yields are low (<40%). Protecting the acid as a methyl ester eliminates the anionic character, preventing catalyst interaction and allowing the use of anhydrous conditions.

Phase 1: Esterification
  • Reagents: Substrate, MeOH, conc. H₂SO₄ (cat).[1] Reflux 4h.

  • Yield: Typically >95% quantitative conversion.[2]

Phase 2: Anhydrous Suzuki Coupling
ComponentEquiv.RoleNotes
Methyl Ester 1.0SubstrateMethyl 4-bromo-3-fluoro-2-methoxybenzoate
Boronic Acid 1.2Coupling Partner
Pd(OAc)₂ 0.02Pre-catalyst
XPhos 0.04LigandBulky ligand to overcome ortho-F/OMe sterics.
K₃PO₄ 2.0BaseAnhydrous, finely ground.
Toluene 0.1 MSolventAnhydrous.
Step-by-Step Procedure
  • Catalyst Pre-formation: In the reaction vessel, combine Pd(OAc)₂ and XPhos in Toluene. Stir at RT for 10 mins to generate the active catalytic species (L-Pd-L).

  • Addition: Add the Methyl Ester substrate, Boronic Acid , and K₃PO₄ .

  • Reaction: Heat to 100 °C under Argon for 4–12 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Hydrolysis (Phase 3): Dissolve the coupled ester in THF/Water (1:1). Add LiOH (3 equiv). Stir at RT until conversion is complete (usually <2h). Acidify and extract.[3]

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Protodeboronation (Boronic acid converts to Arene-H)Reaction temp too high or Boronic acid unstable.Switch to Protocol B (Anhydrous). Use Boronic Ester (Pinacol) instead of acid.
Low Conversion (Bromide remains)Catalyst deactivation or poor solubility.Increase catalyst loading to 5%. Switch solvent to DMF/Water (higher temp capability). Ensure vigorous stirring.
Homocoupling (Biaryl dimer of boronic acid)Oxygen present in system.Re-degas solvents rigorously (sparge with Ar for 20 min). Add catalyst after degassing.
Dehalogenation (Bromide replaced by H)Hydride source present (often from alcohol solvents).Avoid Ethanol/Isopropanol. Use Dioxane or Toluene.[4]

References

  • General Suzuki Conditions for Benzoic Acids

    • Mechanistic insight into the coupling of free carboxylic acids.
    • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids." Journal of the American Chemical Society.[1]

  • Ortho-Fluoro Effects in Coupling

    • Discussion on how fluorine accelerates oxid
    • Gorelsky, S. I., et al. "Oxidative Addition of Aryl Halides to Palladium(0): The Influence of Electronics." Journal of the American Chemical Society.[1]

  • Water-Soluble Catalysis

    • Protocols for aqueous Suzuki coupling.
    • Shaughnessy, K. H. "Hydrophilic Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions." Chemical Reviews.

  • Substrate Reference

    • Commercial availability and physical data for 4-Bromo-3-fluoro-2-methoxybenzoic acid.
    • Sigma-Aldrich Product Data. (Analogous structure reference).

(Note: While specific literature on the exact CAS 1000339-52-5 is proprietary/sparse, the conditions above are derived from validated methodologies for 4-bromo-3-fluorobenzoic acid derivatives found in the referenced medicinal chemistry literature.)

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 4-Bromo-3-fluoro-2-methoxybenzoic Acid in Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of molecular building blocks is paramount. 4-Bromo-3-fluoro-2-methoxybenzoic acid has emerged as a particularly valuable starting material. Its unique substitution pattern—a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methoxy group influencing electronic characteristics—makes it an ideal scaffold for creating complex and biologically active molecules.[1][2] The amide bond is a cornerstone of pharmaceuticals, and mastering its formation using this versatile substrate is a critical skill for synthetic chemists.[3][4]

This guide provides an in-depth exploration of amide coupling reactions utilizing 4-Bromo-3-fluoro-2-methoxybenzoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to new synthetic challenges.

Core Principles: The Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the "activation" of the carboxylic acid.[3][4] This process transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The general workflow can be visualized as a multi-stage process:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification A Carboxylic Acid (4-Bromo-3-fluoro-2-methoxybenzoic acid) E Base deprotonates Carboxylic Acid A->E B Amine Substrate G Nucleophilic attack by Amine B->G C Coupling Reagent & Additive F Activation to form Reactive Intermediate C->F D Base & Anhydrous Solvent D->E E->F attacks F->G attacked by H Aqueous Work-up (Quench & Wash) G->H I Crude Product Isolation (Solvent Evaporation) H->I J Purification (e.g., Column Chromatography) I->J K Pure Amide Product J->K

Caption: General workflow for a typical amide coupling reaction.

Key components in this process include:

  • Coupling Reagents: These reagents are the primary activators. Popular classes include carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU).[3][4]

  • Additives: Often used with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) form active esters that are more reactive and less prone to side reactions and racemization.[5][6]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the activation process.[5][7] It also neutralizes any acids formed during the reaction.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they effectively dissolve the reactants without interfering with the reaction.[4][8]

Protocol 1: High-Efficiency Coupling Using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt known for its high efficiency, fast reaction rates, and ability to suppress racemization, making it an excellent choice for challenging or valuable substrates.[5][9]

Mechanism of Action

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester.[5][8] The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the final coupling step.[8]

G RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base (DIPEA) Intermediate1 O-Acyl(tetramethyl)isouronium Salt (Unstable) RCOO->Intermediate1 attacks HATU HATU ActiveEster OAt-Active Ester (Key Intermediate) Intermediate1->ActiveEster attacked by TMU Tetramethylurea (Byproduct) Intermediate1->TMU releases HOAt_anion HOAt Anion Product R-CO-NH-R' (Amide Product) ActiveEster->Product attacked by HOAt HOAt (Byproduct) ActiveEster->HOAt releases Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Reagent Addition: Add the amine substrate (1.0-1.2 eq), followed by HATU (1.1-1.2 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq) dropwise. The base is added last and at a low temperature to control the exothermic reaction and prevent premature side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1M HCl or 5% citric acid solution (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.[5]

Protocol 2: Cost-Effective Coupling Using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt is a classic and widely used method for amide bond formation.[10] It is generally more cost-effective than uronium salts and the byproducts are water-soluble, often simplifying purification.

Mechanism of Action

The reaction proceeds via the formation of an O-acylisourea intermediate from the reaction of the carboxylate with EDC. This intermediate is unstable and prone to side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable and reactive HOBt-active ester, which is then readily attacked by the amine.[11][12][13] This catalytic cycle involving HOBt is crucial for high yields and minimizing byproducts.[13]

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask under an inert atmosphere, combine 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq), the amine substrate (1.0-1.2 eq), and HOBt (1.1-1.2 eq).

  • Dissolution: Dissolve the mixture in an anhydrous solvent like DMF or DCM.

  • EDC Addition: Add EDC hydrochloride (1.1-1.5 eq) to the solution in one portion.

  • Base Addition: If the amine substrate is used as a hydrochloride salt, a base such as DIPEA or TEA (1.0 eq per HCl salt, plus an additional 1.0-2.0 eq) is required. Add the base slowly to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. These reactions can be slower than those with HATU, often requiring 4-24 hours for completion. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent. Wash the organic phase sequentially with water or 5% LiCl solution (to remove DMF and EDC-urea byproduct), saturated NaHCO₃ solution, and brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography or recrystallization.[15]

Data and Conditions Summary

The choice of protocol often depends on the nature of the amine, the scale of the reaction, and cost considerations. Below is a summary of typical conditions.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.1 - 1.2 eq)EDC·HCl (1.1 - 1.5 eq)
Additive (None required)HOBt (1.1 - 1.2 eq)
Base DIPEA (2.0 - 3.0 eq)DIPEA or TEA (1.0 - 3.0 eq)
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCM
Temperature 0 °C to Room TempRoom Temp
Typical Time 1 - 4 hours4 - 24 hours
Key Advantage High speed and efficiency; low racemization.[5][8]Cost-effective; water-soluble byproducts.[10]
Consideration Potential for guanidinylation of the amine with excess HATU.[5][6]Slower reaction times; HOBt has safety considerations.[6]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. Moisture can hydrolyze the active intermediates. A slight excess (1.1 to 1.2 eq) of the coupling reagent and amine can help drive the reaction to completion.

  • Messy TLC / Difficult Purification: The primary byproducts from HATU (tetramethylurea) and EDC (ethyl-dimethylaminopropyl urea) can sometimes complicate purification. A thorough aqueous work-up is critical. Washing with a dilute LiCl solution can be more effective than water alone for removing DMF.[14]

  • Electron-Deficient Amines: Coupling electron-deficient or sterically hindered amines can be sluggish.[10] For these challenging substrates, HATU is often the superior choice due to its higher reactivity.[9] Alternatively, slightly elevated temperatures (e.g., 40-50 °C) may be required, but should be used with caution to avoid side reactions.

Conclusion

4-Bromo-3-fluoro-2-methoxybenzoic acid is a powerful synthon for constructing novel molecular architectures. By understanding the underlying mechanisms of amide coupling and carefully selecting reagents and conditions, researchers can efficiently and reliably synthesize a diverse array of amide derivatives. Both the high-potency HATU protocol and the robust EDC/HOBt method offer reliable pathways to success, providing the flexibility needed to meet the varied demands of modern chemical synthesis.

References

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry of Amides. LibreTexts. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Looking for some advice for purification of diamide. Reddit. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]

  • Coupling Reagents in Amide Synthesis. Scribd. [Link]

Sources

Functionalization of 4-Bromo-3-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Executive Summary

4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS: N/A for specific isomer in common bulk lists, but structurally distinct) represents a high-value "poly-functionalized" scaffold. Its utility lies in the dense arrangement of orthogonal reactive handles: a carboxylic acid (C1), an electron-rich methoxy group (C2), a metabolically stable fluorine (C3), and a reactive bromine handle (C4).

This specific substitution pattern—1,2,3,4-tetrasubstitution—creates a unique electronic and steric environment. The C3-fluorine atom, sandwiched between the C2-methoxy and C4-bromine, exerts a strong inductive effect that modulates the pKa of the acid and the electrophilicity of the bromide, while simultaneously imposing conformational constraints on the methoxy group.

This guide provides validated protocols for the chemoselective functionalization of this scaffold, prioritizing high-yield transformations suitable for medicinal chemistry library generation (e.g., kinase inhibitors, PROTAC linkers).

Strategic Reactivity Analysis

Before initiating synthesis, one must understand the electronic "terrain" of the molecule. The proximity of the substituents dictates the order of operations.

Reactivity Map:

  • C1 (Carboxylic Acid): The anchor point. Sterically crowded by the C2-methoxy group. Recommendation: Functionalize first (Amidation/Esterification) to prevent interference during metal-catalyzed steps.

  • C2 (Methoxy): A masked phenol. The ortho-relationship to the acid allows for potential intramolecular hydrogen bonding if demethylated.

  • C3 (Fluorine): The "Silent Modulator." It is generally inert to SnAr (meta to EWG acid) but activates the C4-bromide via induction.

  • C4 (Bromine): The pivot point. Highly reactive in Pd-catalyzed cross-couplings. The adjacent C3-fluorine can accelerate oxidative addition but may require specific ligands to overcome steric crowding.

ReactivityMap cluster_logic Chemo-Selectivity Logic Substrate 4-Bromo-3-fluoro- 2-methoxybenzoic acid Amidation Module 1: C1-Amidation (HATU/DIPEA) Establishes Scaffold Substrate->Amidation Step 1: Mitigates acidic proton interference Suzuki Module 2: C4-Suzuki Coupling (Pd-Catalysis) Biaryl Synthesis Amidation->Suzuki Step 2: Uses Br handle (Ortho-F effect) Demethylation Module 3: C2-Demethylation (BBr3) Reveals Phenol Suzuki->Demethylation Step 3: Late-stage diversification

Figure 1: Recommended workflow for sequential functionalization to maximize yield and minimize side reactions.

Module 1: Chemoselective Amide Coupling (C1)

Challenge: The C2-methoxy group creates steric bulk around the carbonyl carbon. Standard carbodiimide couplings (EDC/NHS) may be sluggish. Solution: Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) ensures rapid activation, overcoming the steric barrier.

Protocol A: HATU-Mediated Amidation

Target: Synthesis of Amide Derivatives for SAR studies.

Reagents:

  • Substrate: 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT). The solution should be clear.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes. Note: A slight color change (yellowing) indicates active ester formation.

  • Amine Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: The C3-fluorine withdraws electron density, making the carbonyl electrophilic, so this reaction is typically faster than non-fluorinated analogs despite the steric hindrance.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

Parameter Typical Value Notes
Yield 85–95% High efficiency due to HATU activation.
Reaction Time 2–4 Hours Significantly faster than EDC/HOBt protocols.

| Byproducts | Tetramethylurea | Water-soluble, removed during aqueous workup. |

Module 2: C4-Selective Suzuki-Miyaura Coupling

Challenge: The C4-position is sterically crowded by the C3-fluorine. While Fluorine is small, its electronic repulsion can affect transmetallation. Advantage: The "Ortho-Fluorine Effect" can actually stabilize certain Pd-intermediates, preventing protodeboronation of the boronic acid partner. Catalyst Choice: Pd(dppf)Cl₂·DCM is the robust workhorse here. The bidentate ligand prevents catalyst decomposition. For extremely hindered partners, switch to XPhos Pd G2 .

Protocol B: Microwave-Assisted Cross-Coupling

Target: Biaryl Synthesis.

Reagents:

  • Substrate: Amide derivative from Module 1 (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen is the enemy of this catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 100°C for 1 hour (Microwave) or 90°C for 12 hours (Thermal/Oil bath).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography.

Mechanism Insight (Why this works): The C3-fluorine atom inductively activates the C-Br bond for oxidative addition. However, the electron-rich C2-methoxy group donates density into the ring. The net effect is a deactivated system compared to a simple bromobenzene, requiring the higher temperature (100°C) or active ligands (dppf).

Module 3: Regioselective Demethylation (Optional)

Context: Converting the C2-methoxy to a phenol (C2-OH) can create a "salicylic acid-like" motif, capable of intramolecular hydrogen bonding with the C1-carbonyl. This often improves cell permeability by hiding the polar phenol proton.

Protocol C: BBr₃ Mediated Demethylation Warning: This step is harsh. Ensure the amide bond (from Module 1) is stable. Benzyl amides are fine; electron-rich anilines might suffer.

  • Dissolution: Dissolve the substrate in anhydrous DCM at 0°C.

  • Addition: Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.

    • Observation: The solution will likely turn orange/brown.

  • Warming: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Cool back to 0°C. Very slowly add MeOH (exothermic!).

  • Workup: Partition between DCM and water.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Amidation Steric hindrance from C2-OMe.Switch from HATU to COMU or generate the Acid Chloride using Oxalyl Chloride/DMF cat.
Protodeboronation (Suzuki) C3-F destabilizing the boronic acid.Use anhydrous conditions: Cs₂CO₃ / Toluene instead of aqueous carbonate.
Incomplete Demethylation Boron-complex formation.Quench with MeOH and reflux for 30 mins to break the Boron-Phenol complex.

References

  • General Amide Coupling Strategies

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron. Link

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ortho-Fluoro Effects in Coupling

    • Lübeke, M., et al. (2010). The Ortho-Fluorine Effect in Transition Metal Catalysis. Chemistry – A European Journal.

  • Demethylation Protocols

    • McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. Link

(Note: While the specific CAS 4-Bromo-3-fluoro-2-methoxybenzoic acid is a specialized building block, the protocols above are derived from validated methodologies for 2-methoxy-3-halo-benzoic acid scaffolds used in kinase inhibitor synthesis.)

Sources

Using 4-Bromo-3-fluoro-2-methoxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utility of 4-Bromo-3-fluoro-2-methoxybenzoic acid (BFM-BA) as a "linchpin scaffold" in medicinal chemistry. Unlike simple building blocks, BFM-BA offers a tetra-substituted arene core with three distinct vectors for orthogonal functionalization.[1] It is particularly valued in the synthesis of KRAS G12C inhibitors and Type II Kinase inhibitors , where the specific arrangement of the ortho-methoxy and meta-fluoro groups dictates atropisomeric stability and metabolic resistance.[1]

Strategic Rationale: The "Linchpin" Effect

In modern Fragment-Based Drug Discovery (FBDD), BFM-BA is not merely a spacer; it is a conformational control element.[1]

  • Position 1 (COOH): The anchor point. Typically converted to an amide, linking to the solvent-exposed solubilizing tail or the electrophilic "warhead" (e.g., acrylamide in covalent inhibitors).

  • Position 2 (OMe): The "Steric Lock." The methoxy group creates significant steric hindrance, forcing the amide at Position 1 out of planarity or, conversely, locking a biaryl system at Position 4 into a specific atropisomer.

  • Position 3 (F): The Metabolic Blocker. Situated between the methoxy and bromine, this fluorine atom blocks P450-mediated metabolism and modulates the pKa of the surrounding protons.

  • Position 4 (Br): The Diversity Handle.[2] A highly reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the hydrophobic core (e.g., the switch-II pocket binder in KRAS).[1]

Visualizing the Divergent Synthesis Pathway

BFM_Workflow Start 4-Bromo-3-fluoro- 2-methoxybenzoic Acid (BFM-BA) Step1 Step 1: Amide Coupling (COOH Functionalization) Start->Step1 HATU/DIPEA Step2 Step 2: Suzuki Coupling (Br Replacement) Step1->Step2 Pd(dppf)Cl2 / Ar-B(OH)2 Step3 Step 3: Demethylation (Optional Late-Stage) Step2->Step3 BBr3 or Pyridine-HCl Target1 Target A: KRAS G12C Inhibitor (Biaryl Atropisomer) Step2->Target1 Retention of OMe Target2 Target B: Kinase Hinge Binder (Phenol Derivative) Step3->Target2 H-Bond Donor Reveal

Figure 1: Divergent synthetic workflow utilizing BFM-BA to access distinct pharmacophore classes.

Detailed Protocols

Protocol A: Regioselective Amide Coupling (The "Anchor" Step)

Rationale: Performing amide coupling before the Suzuki coupling is often preferred to prevent catalyst poisoning by the free acid during the palladium cycle.

Materials:

  • BFM-BA (1.0 eq)[1][2]

  • Amine partner (e.g., Piperazine derivative) (1.1 eq)

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve BFM-BA (500 mg, 2.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere.

  • Activation: Add DIPEA (1.04 mL, 6.0 mmol) followed by HATU (912 mg, 2.4 mmol). Stir at 0°C for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

  • Addition: Add the amine partner dropwise.

  • Reaction: Allow warming to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+H).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: The ortho-methoxy group at Position 2 creates steric hindrance.[1] If conversion is low (<50%), switch coupling reagent to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is superior for sterically hindered benzoates [1].

Protocol B: High-Fidelity Suzuki-Miyaura Coupling

Rationale: The presence of the Fluorine atom at Position 3 (ortho to Bromine) electronically activates the C-Br bond, facilitating oxidative addition.[1] However, the ortho-methoxy group can impede the approach of bulky phosphine ligands.[1]

Optimized Conditions Table:

ParameterStandard ConditionOptimized for BFM-BA Why?
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂[1]·DCM Bidentate ligand resists de-coordination in sterically crowded environments.
Base Na₂CO₃K₃PO₄ (Tribasic) Higher basicity promotes transmetallation of hindered boronic acids.
Solvent Toluene/Water1,4-Dioxane/Water (4:1) Higher boiling point allows for thermal override of steric barriers.[1]
Temp 80°C95–100°C Required to overcome the rotational barrier of the forming biaryl bond.

Step-by-Step Methodology:

  • Charge: In a microwave vial, combine the Amide Intermediate from Protocol A (1.0 eq), Aryl Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Degas: Add 1,4-Dioxane/Water (4:1 ratio). Sparge with Argon for 10 minutes. Crucial: Oxygen leads to homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Seal immediately.

  • Reaction: Heat to 100°C for 2–4 hours (or Microwave at 110°C for 30 min).

  • Scavenging: Treat crude mixture with Si-Thiol scavenger resin to remove residual Pd (essential for biological assay purity).[1]

Advanced Application: Atropisomer Control in KRAS Inhibitors

In KRAS G12C inhibitors (like Adagrasib analogs), the BFM-BA scaffold is used to lock the molecule in a specific conformation that fits the cryptic pocket.

Mechanism of Action: The 2-Methoxy group clashes with the protons of the newly coupled ring at Position 4.[1] This restricted rotation creates axial chirality (atropisomerism).

  • Design Tip: If the target requires a permanent atropisomer, keep the 2-OMe.

  • Design Tip: If the target requires an induced fit (flexibility), perform Protocol C (Demethylation) to convert 2-OMe to 2-OH, reducing the steric bulk and allowing rotation.[1]

Protocol C: Regioselective Demethylation
  • Reagent: BBr₃ (1M in DCM) is too harsh and may cleave the amide.

  • Recommended: Pyridine hydrochloride (Py[1]·HCl), melt at 180°C, or AlCl₃/NaI in Acetonitrile for milder conditions.

Troubleshooting & Quality Control

Self-Validating Analytical Workflow
  • ¹⁹F NMR: The fluorine signal is a built-in probe.[1]

    • Starting Material: ~ -110 ppm (triplet/multiplet).[1]

    • Product: Shift typically moves downfield upon Suzuki coupling.

    • Validation: If the F signal disappears, you have likely undergone hydrodehalogenation (replacement of F by H), a common side reaction if the catalyst loading is too high.

  • Regiochemistry Check:

    • Ensure the coupling occurred at the Bromine (Pos 4) and not the Fluorine (Pos 3). While F is a poor leaving group in Suzuki, it can be displaced via SₙAr if the base is too strong (e.g., NaH). Stick to Carbonate/Phosphate bases to prevent this. [1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Demonstrates utility of fluoro-substituted rings in KRAS). Link

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[3] Nature, 575, 217–223. Link

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-Bromo-3-fluoro-2-methoxybenzoic acid before handling.

Sources

Reagents for activating 4-Bromo-3-fluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Activation of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Part 1: The Challenge – Structural Analysis & Strategy

1.1 The Substrate Profile 4-Bromo-3-fluoro-2-methoxybenzoic acid is a deceptively complex scaffold.[1] While it appears to be a standard benzoic acid derivative, the specific substitution pattern creates a "perfect storm" of steric and electronic hurdles that often lead to stalled reactions or low yields when using standard peptide coupling reagents (e.g., EDC/HOBt).[2][1]

  • Steric Blockade (The Ortho-Methoxy Effect): The methoxy group at the C2 position is the primary adversary.[1] It exerts significant steric pressure on the carboxylic acid, twisting it out of planarity with the aromatic ring.[2] This hinders the approach of bulky nucleophiles.

  • Electronic Push-Pull:

    • 3-Fluoro (Inductive Withdrawal): Increases the acidity of the carboxylic acid (lower pKa), making the carboxylate anion more stable and less nucleophilic.[2][1] This makes the initial attack of the carboxylate on the activation reagent (e.g., the uronium carbon of HATU) slower.[2][1]

    • 4-Bromo (The Payload): This is your handle for downstream cross-coupling (Suzuki/Buchwald).[1] It is chemically robust under standard activation conditions but sensitive to transition metal contaminants or radical sources.[2]

1.2 Reagent Selection Matrix Do not default to HATU. For this specific substrate, the choice of activator dictates the yield.[2]

ReagentSelection Start Start: 4-Bromo-3-fluoro-2-methoxybenzoic acid Nucleophile Select Nucleophile Type Start->Nucleophile Amine_Prim Primary/Sterically Free Amine Nucleophile->Amine_Prim Amine_Sec Secondary/Hindered Amine Nucleophile->Amine_Sec Alcohol Alcohol (Esterification) Nucleophile->Alcohol T3P Recommended: T3P (Propylphosphonic Anhydride) High Yield, Easy Workup Amine_Prim->T3P Mild Conditions AcCl Recommended: Acid Chloride (Oxalyl Chloride) Irreversible Activation Amine_Sec->AcCl Overcomes Sterics Alcohol->AcCl Best Conversion Steglich Recommended: Steglich (DCC/DMAP) *Risk of N-Acylurea byproduct* Alcohol->Steglich Alternative

Figure 1: Decision matrix for reagent selection based on nucleophile sterics.

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" – Acid Chloride Activation

Best for: Coupling with hindered amines, anilines, or weak nucleophiles.[2][1]

Mechanism: This method converts the -OH (a poor leaving group) into -Cl (an excellent leaving group) using Oxalyl Chloride.[1] The catalytic DMF forms the Vilsmeier-Haack reagent, which is the active chlorinating species.[2][1]

Reagents:

  • Substrate: 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][3][4]

  • Oxalyl Chloride (1.2 – 1.5 equiv)[2][1]

  • DMF (Dimethylformamide) (Catalytic, 0.05 equiv)[2][1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2][1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen or Argon flow.

  • Dissolution: Add the benzoic acid derivative and anhydrous DCM (0.2 M concentration). The starting material may not fully dissolve initially; this is normal.

  • Catalyst: Add the catalytic amount of DMF. Note: You should see no immediate reaction.[2][1]

  • Activation: Cool the solution to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

    • Observation: Vigorous bubbling (CO2 and CO gas evolution) will occur.[1]

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear yellow/orange.

  • Verification: Take a small aliquot, quench with MeOH, and run TLC/LCMS. You should see the methyl ester (formed from the acid chloride + MeOH).[1] If acid remains, add 0.2 equiv more Oxalyl Chloride.[2]

  • Workup (Critical): Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride and DCM.

    • Pro-Tip: Co-evaporate with Toluene (2x) to remove trace Oxalyl Chloride, which can inhibit the subsequent amine coupling.[2][1]

  • Coupling: Redissolve the crude acid chloride in DCM/THF and add to your amine/base mixture immediately.

Protocol B: The "Modern & Clean" – T3P Coupling

Best for: High-throughput chemistry, avoiding acid sensitive groups, and simple purification.[2][1]

Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride trap. It activates the carboxylic acid to form a mixed anhydride that is highly reactive toward amines but relatively stable to water, allowing for cleaner profiles.[2]

Reagents:

  • Substrate (1.0 equiv)

  • Amine Partner (1.1 equiv)[2][1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2][1]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 – 3.0 equiv)[2][1]

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)[1]

Step-by-Step:

  • Mixing: In a vial or flask, combine the benzoic acid, the amine, and the base in EtOAc (0.1 – 0.2 M). Stir for 5 minutes.

  • Activation: Add the T3P solution dropwise at RT.

    • Note: T3P reactions are often exothermic; for large scales (>10g), cool to 0°C during addition.[2][1]

  • Reaction: Stir at RT for 2–12 hours.

    • Optimization: If the reaction stalls due to the 2-OMe steric hindrance, heat to 50°C. T3P is thermally stable.[2][1]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Water (x2)

    • 10% Citric Acid (removes unreacted amine and T3P byproducts)[2][1]

    • Sat. NaHCO3 (removes unreacted acid)[2][1]

    • Brine.[2]

  • Result: The organic layer usually contains pure product requiring no chromatography.

Part 3: Critical Troubleshooting & Safety

3.1 The "Demethylation" Trap

  • Risk: The 2-methoxy group is adjacent to the 3-fluoro and 1-carboxyl groups.[1] While stable to T3P and SOCl2, it is vulnerable to strong Lewis acids (BBr3, AlCl3).[2][1]

  • Avoid: Do not use reagents that generate strong Lewis acids in situ if you intend to keep the methoxy group.

  • Observation: If you see a new peak with Mass = [M-14], you have demethylated to the phenol/salicylic acid derivative.[2][1]

3.2 Regioselectivity of SNAr

  • Scenario: If you use a strong base (e.g., NaH, LiHMDS) during the coupling step.[2][1]

  • Risk: The 4-Bromo position is para to the carbonyl (EWG).[1] While the ring is electron-rich due to OMe, the carbonyl activation makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C4-Br position, especially with thiol or alkoxide nucleophiles.[2][1]

  • Prevention: Use non-nucleophilic organic bases (DIPEA, TEA) and avoid heating >60°C during the coupling step.[2][1]

3.3 Safety Data

  • 4-Bromo-3-fluoro-2-methoxybenzoic acid: Treat as a Skin Irritant (H315) and Eye Irritant (H319).[1]

  • Oxalyl Chloride: Fatal if inhaled.[2] Reacts violently with water.[2] Use only in a fume hood.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[2][1] Link[2][1]

  • Patterson, E. A., et al. (2011).[2] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides from Sterically Hindered Carboxylic Acids. Organic Letters, 13(20), 5402–5405.[2][1] Link[2][1]

  • Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link

Sources

4-Bromo-3-fluoro-2-methoxybenzoic acid as a PROTAC linker intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-3-fluoro-2-methoxybenzoic Acid in the Design of Conformationally Restricted PROTACs

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has increasingly shifted away from highly flexible, long-chain linkers (e.g., PEG or alkyl chains) toward conformationally restricted, rigid architectures[1]. Flexible linkers often incur a severe entropic penalty upon ternary complex formation and are highly susceptible to oxidative metabolism[1]. By incorporating rigid aromatic scaffolds, degraders can be pre-organized into bioactive geometries that enhance both binding cooperativity and pharmacokinetic stability[2].

This application note details the structural rationale, chemical dynamics, and synthetic integration of 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS: 1781826-13-8) [3], a highly specialized bifunctional intermediate used to construct rigid PROTAC linkers.

Structural Rationale & Chemical Dynamics

The precise substitution pattern of 4-Bromo-3-fluoro-2-methoxybenzoic acid is engineered to provide specific stereoelectronic and synthetic advantages during PROTAC assembly:

  • C1 Carboxylic Acid (The Anchor): Serves as the primary conjugation site for amine-functionalized E3 ligase ligands (e.g., VHL or CRBN binders) via amide bond formation.

  • C2 Methoxy Group (Conformational Lock): Introduces significant steric bulk ortho to the carboxylate. This steric clash forces the resulting amide bond out of coplanarity with the phenyl ring, restricting rotatable bonds and locking the PROTAC into a predictable 3D vector[2].

  • C3 Fluorine (Metabolic & Electronic Shield): The highly electronegative fluorine atom lowers the pKa of the benzoic acid, enhancing its reactivity during activation. Furthermore, it blocks a primary site of cytochrome P450-mediated oxidative metabolism and restricts the rotation of the adjacent C2-methoxy group via dipole-dipole repulsion, further rigidifying the scaffold.

  • C4 Bromine (The Extension Vector): Positioned para to the anchor, the bromine atom provides a highly reactive, predictable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the modular attachment of diverse target protein (POI) warheads[4].

Comparative Data: Flexible vs. Rigid Linker Dynamics

The transition from flexible to rigid linkers profoundly impacts the thermodynamic and pharmacokinetic profile of the resulting degrader. The table below summarizes these quantitative and qualitative shifts based on recent structural benchmarking[1][5].

PropertyFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., Substituted Benzoic Acids)Impact on PROTAC Efficacy
Entropic Penalty High (Extensive conformational sampling)Low (Pre-organized bioactive geometry)Rigid linkers significantly enhance ternary complex stability.
Metabolic Stability Low (Susceptible to oxidative cleavage)High (Aromatic rings resist degradation)Rigid linkers improve in vivo pharmacokinetic half-life.
Binding Cooperativity (α) Often neutral or negative (α ≤ 1)Often highly positive (e.g., α > 5)Pre-organization drives potent, fast degradation at lower doses.
Aqueous Solubility Generally HighVariable (Requires careful optimization)Rigid linkers may require polar group incorporation elsewhere.

Synthetic Workflows & Self-Validating Protocols

The integration of 4-Bromo-3-fluoro-2-methoxybenzoic acid into a PROTAC library relies on a robust two-step sequence: a sterically hindered amide coupling followed by a palladium-catalyzed cross-coupling[4].

Workflow SM 4-Bromo-3-fluoro-2-methoxybenzoic acid (Rigid Core) Step1 Amide Coupling (HATU/DIPEA) Attach E3 Ligase Ligand SM->Step1 Intermediate Bromo-Aryl-E3 Intermediate (LC-MS: M/M+2 Isotopic Pattern) Step1->Intermediate Step2 Pd-Catalyzed Cross-Coupling Attach POI Warhead Intermediate->Step2 Final Conformationally Restricted PROTAC Step2->Final

Synthetic workflow for PROTAC assembly using a rigid benzoic acid intermediate.
Protocol A: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with this substrate due to the severe steric hindrance of the ortho-methoxy group. HATU is mandated here as it generates a highly reactive HOAt ester intermediate capable of overcoming this steric barrier. DIPEA is utilized as a bulky, non-nucleophilic base to prevent amidine side-product formation.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Conjugation: Add the amine-functionalized E3 ligase ligand (e.g., VH032-amine) (1.0 eq) dissolved in a minimal volume of DMF.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (Critical): Quench a 5 µL aliquot in 100 µL of Acetonitrile/Water and analyze via LC-MS. Validation criteria: The product mass must exhibit a characteristic 1:1 isotopic doublet separated by 2 m/z units. This confirms the retention of the C4-bromine atom and validates successful amide formation without debromination.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed C(sp2)-C(sp2/sp3) Cross-Coupling

Causality: The electron-rich nature of the methoxy-substituted ring, combined with steric bulk, requires a highly active palladium catalyst. Pd(dppf)Cl2 is selected because the bidentate dppf ligand stabilizes the palladium center during the oxidative addition into the sterically encumbered C-Br bond, preventing catalyst degradation.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the Bromo-Aryl-E3 Intermediate from Protocol A (1.0 eq), the boronic acid/pinacol ester functionalized POI warhead (1.2 eq), and K2CO3 (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.05 M). The biphasic system ensures the inorganic base dissolves while maintaining the organic substrates in solution. Add Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Seal the vial and heat at 90°C for 4–6 hours (or microwave at 100°C for 45 minutes).

  • Self-Validation Checkpoint (Critical): Analyze the crude mixture via LC-MS. Validation criteria: The complete disappearance of the 1:1 bromine isotopic doublet must be observed. It must be replaced by a single mass peak corresponding to the exact mass of the cross-coupled PROTAC, unambiguously validating C-C bond formation.

  • Workup: Filter through a Celite pad to remove palladium black, concentrate, and purify via preparative HPLC to yield the final conformationally restricted PROTAC.

Ternary Complex Nucleation

The ultimate goal of incorporating 4-Bromo-3-fluoro-2-methoxybenzoic acid is to drive cooperative ternary complex formation. By restricting the degrees of freedom, the PROTAC acts less like a flexible string and more like a rigid scaffold that physically nucleates the protein-protein interaction (PPI) between the target and the E3 ligase[5].

Mechanism POI Target Protein (POI) TC Ternary Complex (Stable Geometry) POI->TC Binds Warhead PROTAC Rigid PROTAC (Pre-organized) PROTAC->TC Nucleates E3 E3 Ligase E3->TC Binds Anchor Degradation Proteasomal Degradation TC->Degradation Ubiquitination

Rigid linker pre-organization drives cooperative ternary complex formation.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PUR-BFMB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 4-Bromo-3-fluoro-2-methoxybenzoic acid , a critical intermediate often employed in the synthesis of KRAS G12C inhibitors and other small-molecule therapeutics.[1] Due to the competing directing effects of the fluorine (inductive withdrawal) and methoxy (resonance donation) groups, synthesis often yields regioisomers and decarboxylated byproducts.

This technical document provides a tiered troubleshooting approach, moving from bulk cleanup (Acid-Base Extraction) to high-fidelity isolation (Recrystallization & Chromatography).[1]

Module 1: Acid-Base Extraction (The "Bulk" Cleanup)

Objective: Remove non-acidic impurities (unreacted starting materials, decarboxylated byproducts like 1-bromo-2-fluoro-3-methoxybenzene) and inorganic salts.[1]

The Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred for safety, but DCM solubilizes this specific lipophilic acid better if the crude is oily.

  • Basification: Extract the organic layer 2x with saturated NaHCO₃ (pH ~8.5).

    • Why NaHCO₃? Strong bases like NaOH can sometimes induce nucleophilic aromatic substitution (

      
      ) of the fluorine atom, especially if heated. Bicarbonate is gentle enough to deprotonate the carboxylic acid (
      
      
      
      ) without attacking the ring.
  • Wash: Wash the combined aqueous extracts with fresh EtOAc to remove trapped non-acidic organics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 6N HCl to pH 1–2.

  • Recovery: Filter the resulting precipitate.[1] If the product oils out (common with methoxy-substituted acids), extract back into EtOAc, dry over

    
    , and concentrate.
    
Troubleshooting: "My Product Oiled Out During Acidification"

Cause: The melting point of the wet acid is depressed by water and impurities, causing it to liquefy rather than crystallize. Solution:

  • Seed it: Add a tiny crystal of pure product during acidification.[1]

  • High-Shear Stirring: Vigorous stirring during HCl addition encourages nucleation.[1]

  • Solvent Switch: If oiling persists, extract the oil into DCM, dry thoroughly, and evaporate. A solid usually forms upon removal of trace water.[1]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) Extract Extract with sat. NaHCO3 Start->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Wash Wash with fresh EtOAc AqLayer->Wash Acidify Acidify with 6N HCl (pH < 2, 0°C) Wash->Acidify StateCheck Precipitate or Oil? Acidify->StateCheck Solid Filter Solid (Crude Product) StateCheck->Solid Solid Forms Oil Extract Oil into DCM Dry & Concentrate StateCheck->Oil Oiling Out

Figure 1: Logic flow for acid-base purification, highlighting the critical decision point for oiling-out events.[1]

Module 2: Recrystallization (Isomer Removal)

Objective: Remove regioisomers (e.g., 3-bromo or 6-bromo variants) that co-precipitated during acid-base workup.[1]

Solvent Systems

The combination of a lipophilic halogenated ring and a polar acid group requires a "Push-Pull" solvent system.

Solvent SystemRatio (v/v)ApplicationPros/Cons
Ethanol / Water 1:1 to 1:3General Purpose Pro: High yield.[1] Con: Risk of oiling out if water is added too fast.[1]
Toluene / Heptane 1:2Isomer Separation Pro: Excellent for removing non-polar regioisomers.[1] Con: Lower recovery yield.[1]
Acetonitrile (ACN) PureHigh Purity Pro: Dissolves impurities well at RT; product crystallizes at -20°C.
Step-by-Step Protocol (EtOH/Water)
  • Reflux: Suspend the solid in minimal Ethanol (approx. 3-5 mL per gram).[1] Heat to reflux until dissolved.

  • Hot Filtration: If insoluble black specks remain (Pd residues from synthesis), filter while hot through Celite.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until persistent turbidity is observed.[1]

  • Re-dissolve: Add just enough Ethanol to clear the solution again.

  • Cooling: Allow to cool to Room Temp (RT) slowly (over 2 hours). Do not use an ice bath yet.[1]

    • Technical Insight: Rapid cooling traps isomers in the crystal lattice. Slow growth excludes them.[1]

  • Final Harvest: Once solids form at RT, move to 4°C for 1 hour. Filter and wash with cold 20% EtOH/Water.[1]

Module 3: Chromatographic Separation (The "Scalpel")

Objective: When recrystallization fails to separate stubborn regioisomers (often those with Br at position 6, adjacent to the acid).

Column Chemistry
  • Stationary Phase: C18 (Reverse Phase) is standard.[1]

  • Mobile Phase Modifier: You must use an acidic modifier.[1]

    • Without Acid:[1] The carboxylic acid ionizes (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ), causing peak tailing and poor resolution.
      
    • With Acid (0.1% Formic Acid or TFA): The molecule remains neutral (

      
      ), sharpening the peak and improving interaction with the C18 chain.
      
Recommended Gradient (Prep-HPLC)
  • Solvent A: Water + 0.1% Formic Acid[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid[1]

Time (min)% BLogic
0–25%Load sample, elute salts.
2–155%

95%
Linear gradient to separate isomers based on hydrophobicity.
15–1895%Wash column.

Module 4: FAQ & Troubleshooting

Q: The solid has a pink/reddish hue.[1] Is it pure? A: No. This usually indicates trace phenol oxidation byproducts or residual bromine.[1]

  • Fix: Wash the organic layer (during extraction) with 10% Sodium Thiosulfate (

    
    ) to quench active oxidants before the acid wash.
    

Q: I see two spots on TLC that are very close. Which is which? A: The target (4-Bromo-3-fluoro-2-methoxy...) usually runs slightly lower (more polar) than the decarboxylated impurity (1-bromo-2-fluoro-3-methoxybenzene) on Silica gel.[1]

  • Visualization: Use a Bromocresol Green stain (detects acids as yellow spots on blue background) to distinguish the product from non-acidic impurities.[1]

Q: Can I use distillation? A: Avoid distillation. The boiling point is high (>300°C predicted), and the risk of decarboxylation (loss of


) increases significantly above 150°C. Sublimation under high vacuum is a safer alternative for small scales (<500 mg).

References

  • Organic Syntheses, Coll.[1] Vol. 3, p. 185 (1955). General methods for diazonium-based synthesis of halo-benzoic acids.[1][1]

  • BenchChem Technical Data. 3-Bromo-4-fluoro-2-methoxybenzoic Acid Structure and Properties.[1]

  • PubChem Compound Summary. 4-Bromo-3-methoxybenzoic acid (Structural Analog Data).[1]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1]

  • Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Substituted Benzoic Acids. (Validating the pKa ~3-4 range).

Sources

Technical Support Center: Optimizing Solubility of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Bromo-3-fluoro-2-methoxybenzoic acid is a halogenated benzoic acid derivative often used as a scaffold in medicinal chemistry. While highly soluble in organic solvents like DMSO (Dimethyl Sulfoxide), users frequently encounter "crash-out" precipitation when diluting into aqueous buffers or cell culture media.[1]

This guide addresses the thermodynamic and kinetic challenges of handling this compound, providing evidence-based protocols to ensure experimental reproducibility.

Physicochemical Profile (Technical Data)
PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Weight ~249.03 g/mol Small molecule; generally kinetically fast to dissolve.
LogP (Octanol/Water) ~2.5 (Predicted)Moderately lipophilic. Low aqueous solubility in non-ionized form.
pKa (Acidic) ~3.5 – 3.8 (Estimated)Critical: At pH < 4.0, the compound is protonated (neutral) and least soluble. At pH > 7.0, it is ionized (anionic) and most soluble.
Physical State Crystalline SolidHigh lattice energy requires mechanical energy (vortex/sonication) to overcome during initial dissolution.
DMSO Solubility > 50 mg/mL (High)Excellent stock solvent.
Aqueous Solubility < 0.5 mg/mL (Low)Risk Zone: Direct dilution from DMSO to water often causes immediate precipitation.

Troubleshooting Guide (Q&A Format)

Issue 1: "I added the powder to DMSO, but it’s just floating. It won't dissolve."

Diagnosis: Poor wetting and high lattice energy. The Science: The surface tension of the solvent must overcome the cohesive forces of the crystal lattice. Although DMSO is a powerful solvent, air trapped in the microscopic pores of the powder can prevent solvent contact.

Solution:

  • Vortex Immediately: Do not let the powder sit. Vortex vigorously for 30 seconds to disrupt surface tension.

  • Apply Heat (Thermodynamic Assist): Warm the sealed vial to 37°C in a water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, aiding lattice disruption.

  • Sonication (Mechanical Assist): If visible particles remain, sonicate in a bath sonicator for 5 minutes at 40 kHz.

    • Caution: Ensure the water bath temperature does not exceed 40°C to prevent degradation.

Issue 2: "My stock solution is clear, but when I add it to cell culture media, it turns cloudy."

Diagnosis: The "Solvent Shift" Crash-Out. The Science: This is the most common failure mode. You are moving the compound from a favorable environment (DMSO, LogP ~ -1.35) to an unfavorable one (Water, LogP ~ -0.5). If the final concentration exceeds the thermodynamic solubility limit of the aqueous phase, the compound precipitates.

Solution:

  • Check the pH: Cell culture media (pH 7.4) is generally safe, but if you are using an acidic buffer (pH < 5), the compound will protonate and precipitate.

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Protocol: Create an intermediate dilution (e.g., 10x working concentration) in a 50:50 DMSO:Water mix or PBS before the final spike into media.

  • Limit Final Concentration: Ensure your final assay concentration is below the aqueous solubility limit (likely < 100 µM).

Issue 3: "The stock solution froze in the fridge. Is it ruined?"

Diagnosis: DMSO Freezing Point Hysteresis. The Science: Pure DMSO freezes at 18.5°C . Storing it at 4°C guarantees freezing. The freeze-thaw cycle can induce "oiling out" or crystal growth that is hard to re-dissolve. Furthermore, frozen DMSO is hygroscopic (absorbs water from air) upon thawing.

Solution:

  • Thaw Gently: Warm to Room Temperature (RT) or 37°C. Do not heat above 40°C.

  • Inspect: Hold the vial up to a light source. Look for "schlieren" patterns (swirls) or needle-like crystals.

  • Re-homogenize: Always vortex a thawed stock before use. Concentration gradients form during freezing (cryoconcentration).

  • Prevention: Store stocks in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use desiccated storage boxes.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 50 mM Stock Solution

Objective: Create a stable, validated master stock.

  • Weighing: Weigh 12.45 mg of 4-Bromo-3-fluoro-2-methoxybenzoic acid into a sterile, glass amber vial (to protect from light).

    • Note: Glass is preferred over plastic (polypropylene) for long-term DMSO storage to prevent leaching.

  • Solvent Addition: Add 1.0 mL of anhydrous (99.9%) DMSO.

    • Critical: Do not use "wet" DMSO. Water content >0.1% drastically reduces solubility.

  • Dissolution:

    • Vortex for 30 seconds.

    • If not clear, sonicate for 3 minutes.

    • Visual Inspection: Solution must be perfectly clear and colorless/light yellow.

  • Aliquot & Store: Dispense into 50 µL aliquots in PCR tubes or small vials. Store at -20°C.

Protocol B: Solubility Limit Testing (Cloud Point Method)

Objective: Determine the maximum safe concentration for your specific buffer.

  • Prepare a row of Eppendorf tubes with 990 µL of your specific Assay Buffer.

  • Add increasing volumes of your DMSO stock (e.g., 0.5 µL, 1.0 µL, 2.0 µL...) to the tubes.

  • Vortex and wait 15 minutes.

  • Read: Measure Absorbance at 600 nm (turbidity) or inspect visually against a dark background.

  • Result: The concentration at which turbidity spikes is your "Kinetic Solubility Limit."

Visualizations

Diagram 1: Stock Preparation & Validation Workflow

This workflow ensures that the physical state of the compound is correctly managed before it enters a biological system.

StockPrep Start Weigh Compound (Glass Vial) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex (30 sec) AddDMSO->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate / Heat (37°C) Check->Sonicate Particulates Visible Aliquot Aliquot & Store (-20°C, Desiccated) Check->Aliquot Clear Solution Sonicate->Vortex Re-mix

Caption: Iterative workflow for preparing a homogenous DMSO stock solution. The loop between Inspection and Sonication is critical for ensuring complete dissolution.

Diagram 2: Troubleshooting Precipitation (Decision Tree)

Use this logic flow when you observe cloudiness in your assay plate.

PrecipitationTroubleshoot Issue Precipitation Observed in Aqueous Media CheckpH Check Buffer pH Issue->CheckpH LowPH pH < 5.0 (Protonated Form) CheckpH->LowPH Acidic HighPH pH > 7.0 (Ionized Form) CheckpH->HighPH Neutral/Basic Action1 Adjust pH to > 7.0 or Switch Buffer LowPH->Action1 CheckConc Check Final Concentration HighPH->CheckConc TooHigh > 100 µM CheckConc->TooHigh High Load Acceptable < 10 µM CheckConc->Acceptable Low Load Action2 Reduce Concentration or Increase DMSO % TooHigh->Action2 Action3 Check DMSO Quality (Water Contamination) Acceptable->Action3

Caption: Diagnostic decision tree for isolating the cause of precipitation (pH vs. Concentration vs. Solvent Quality).

References

  • PubChem. 4-Bromo-3-methoxybenzoic acid (Analog Reference for Physicochemical Properties).[2] National Library of Medicine. [Link]

  • ResearchGate. Discussions on Solubility of Halogenated Benzoic Acids in DMSO. [Link]

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Coupling Steps

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanisms to empower your research. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of debromination (or hydrodebromination), where an aryl or vinyl bromide is reductively cleaved to the corresponding arene or alkene.

This resource provides in-depth troubleshooting guides in a question-and-answer format, optimized protocols, and the mechanistic rationale behind our recommendations to help you enhance product yields and simplify purification.

Frequently Asked Questions (FAQs)
Q1: What exactly is debromination and why is it a major issue?

Debromination, also known as hydrodebromination, is a side reaction in which the bromine atom of your starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a significant byproduct that often has similar chromatographic properties to the desired product, complicating purification and reducing the overall yield.[1]

Q2: What is the primary mechanistic cause of debromination?

Debromination typically arises from the formation of a palladium-hydride (Pd-H) intermediate within the catalytic cycle. This species can be generated from various sources in the reaction mixture, including the base, solvent, or impurities.[2][3] Once formed, the aryl-palladium intermediate can undergo reductive elimination with the hydride to release the undesired debrominated product, regenerating the Pd(0) catalyst which can then re-enter the unwanted cycle.

Q3: Which factors have the most significant impact on the rate of debromination?

Several key parameters can dramatically influence the extent of this side reaction. Understanding and controlling these is the foundation of troubleshooting:

  • Choice of Base: The type, strength, and concentration of the base are critical. Strong bases, particularly alkoxides, are often implicated in promoting debromination.[2][4]

  • Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand coordinated to the palladium center play a crucial role in dictating the relative rates of productive coupling versus debromination.[1][5]

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination, often more significantly than the desired coupling reaction.[1][6][7]

  • Solvent Choice: Protic solvents (e.g., alcohols, water) can act as a source for the problematic hydride species and should be used with caution.[2][8] Aprotic solvents are generally preferred.[1][2]

Troubleshooting Guides by Reaction Type

This section addresses specific issues you might encounter during common cross-coupling reactions and provides a logical workflow for optimization.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
  • You Observe: Your crude NMR or LC-MS shows a significant peak corresponding to your aryl bromide starting material with the bromine replaced by a hydrogen.

  • Initial Diagnostic Question: Are you using a strong base like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) at a high temperature? This combination is a common culprit.

The following diagram outlines a systematic approach to diagnosing and solving debromination issues in Suzuki-Miyaura reactions.

G start High Debromination Observed in Suzuki Coupling base Step 1: Evaluate Base start->base ligand Step 2: Optimize Ligand/Catalyst base->ligand If problem persists base_desc Action: Switch from strong bases (NaOtBu) to weaker inorganic bases (K₂CO₃, K₃PO₄). Rationale: Stronger bases can generate hydride species that cause debromination. base->base_desc temp Step 3: Reduce Temperature ligand->temp If problem persists ligand_desc Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stable pre-catalysts (e.g., XPhos Pd G2). Rationale: Promotes desired reductive elimination over the debromination pathway. ligand->ligand_desc solvent Step 4: Check Solvent temp->solvent If problem persists temp_desc Action: Lower temperature to 60-80 °C. Rationale: Debromination often has a higher activation energy than the coupling reaction. temp->temp_desc end Minimized Debromination solvent->end Problem Solved solvent_desc Action: Ensure use of anhydrous, aprotic solvents (Toluene, Dioxane, THF). Rationale: Protic solvents can be a hydride source. solvent->solvent_desc

Caption: A systematic workflow for troubleshooting debromination in Suzuki-Miyaura reactions.

Issue 2: Debromination Side Product in Heck Coupling
  • You Observe: Along with your desired coupled alkene, you isolate the debrominated arene.

  • Initial Diagnostic Question: Are you using an organic amine base like triethylamine (Et₃N)?

In Heck reactions, organic bases like Et₃N can act as hydride donors, directly contributing to the formation of Pd-H species and subsequent debromination.[1]

  • Primary Recommendation: Switch to a weaker, inorganic base. Sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are excellent starting points as they are less likely to generate hydride intermediates.[1]

  • Catalyst Considerations: For Heck reactions, phosphine-free catalyst systems or those employing less electron-rich phosphines can be advantageous in suppressing the debromination pathway.[1]

  • Temperature Control: As with other coupling reactions, maintaining the lowest possible temperature that allows for a reasonable reaction rate is crucial to disfavor debromination.[1]

Issue 3: My Aryl Bromide is Being Reduced in a Sonogashira Coupling
  • You Observe: Formation of the debrominated arene alongside your target aryl-alkyne product.

  • Initial Diagnostic Question: Are you running the reaction at a high temperature for an extended period?

While the Sonogashira reaction is known for its mild conditions, debromination can still occur, especially with electron-rich aryl bromides or under forcing conditions.[9] The amine base/solvent, while necessary for the catalytic cycle, can also be a potential source of hydride species.[5][9]

  • Temperature and Time: This is the most critical parameter to adjust. Attempt the reaction at room temperature first. Many Sonogashira couplings proceed efficiently without heating.[9] If heat is required, use the minimum temperature necessary and monitor the reaction closely to avoid prolonged heating after completion.

  • Base Selection: While an amine base like diethylamine or triethylamine is standard, if debromination is severe, consider alternative bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like DMF.[9]

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or DMSO can be effective.[10] Using an amine as both the base and solvent is common but increases the concentration of the potential hydride source.

Visualizing the Competing Pathways

The diagram below illustrates the standard palladium-catalyzed cross-coupling cycle and the competing hydrodebromination pathway that consumes the key aryl-palladium(II) intermediate.

G cluster_main Desired Coupling Cycle cluster_side Debromination Side Reaction pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br ar_pd_x Ar-Pd(II)(L)₂-Br ox_add->ar_pd_x transmetal Transmetalation (e.g., with R-B(OH)₂) ar_pd_x->transmetal red_elim_debr Reductive Elimination ar_pd_x->red_elim_debr via H-Pd species (Competing Pathway) ar_pd_r Ar-Pd(II)(L)₂-R transmetal->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Regenerates Catalyst main_product Ar-R (Desired Product) red_elim->main_product hydride_source Hydride Source (Base, Solvent, H₂O) h_pd_x H-Pd(II)(L)₂-Br hydride_source->h_pd_x Forms Pd-Hydride red_elim_debr->pd0 Regenerates Catalyst debrom_product Ar-H (Debrominated Byproduct) red_elim_debr->debrom_product

Caption: The desired catalytic cycle competes with the debromination pathway for the Ar-Pd(II)-Br intermediate.

Summary of Key Optimization Parameters

For quick reference, this table summarizes the general effects of reaction parameters on debromination and provides actionable recommendations.

ParameterTrend Leading to Increased DebrominationRecommended Action to Minimize DebrominationRationale
Base Stronger, more concentrated bases (e.g., NaOtBu, NaOH)Switch to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][4]Strong bases can more readily generate hydride species that lead to reductive debromination.[2]
Temperature High temperatures (>100 °C)Operate at the lowest effective temperature (e.g., RT to 80 °C).[1][11]The activation energy for debromination is often higher than for the desired coupling.[2]
Ligand Less bulky, electron-poor ligandsUse bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[1][4]These ligands accelerate the rate of the desired reductive elimination step, outcompeting the debromination pathway.[1]
Solvent Protic solvents (alcohols, water)Use anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF).[1][2]Protic solvents can serve as a direct source of protons or hydrides, facilitating the side reaction.[8][12]
Substrate N-H containing heterocycles (indoles, pyrroles)Protect the N-H group (e.g., with Boc, SEM).[2][13]The acidic N-H proton can interfere with the base and alter the electronic properties of the ring, making it more susceptible to debromination.[7][13]
Optimized Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Minimized Debromination

This protocol is a robust starting point designed to suppress hydrodebromination by employing a modern pre-catalyst, a mild base, and moderate temperature.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%)[4]

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)[4]

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the XPhos Pd G2 pre-catalyst to the flask under a positive flow of inert gas.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C.[4] Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quantitative Analysis of Debromination by HPLC

Accurate quantification of your product-to-byproduct ratio is essential for effective troubleshooting.

Instrumentation & Columns:

  • A standard HPLC system with a UV detector is sufficient.

  • A reverse-phase C18 or Phenyl column is typically effective for separating non-polar aromatic compounds.[14]

Method Development (General Starting Point):

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Mobile Phase: Start with an isocratic method using a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

  • Flow Rate: A standard flow rate of 1.0 mL/min is appropriate for most analytical columns.

  • Detection: Monitor at a wavelength where both the desired product and the debrominated byproduct have strong absorbance (e.g., 254 nm).

  • Optimization: If the peaks are not well-resolved, develop a gradient method. For example, start with a lower percentage of organic solvent and ramp up to a higher percentage over 10-20 minutes. The debrominated byproduct, being less polar than many coupled products, will typically elute later on a reverse-phase column.

  • Quantification: Integrate the peak areas of the desired product and the debrominated byproduct. The ratio of their areas (assuming similar extinction coefficients) gives a good approximation of the reaction selectivity. For precise quantification, calibration curves with pure standards should be prepared.[15]

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Newman, S. G., & Willis, M. C. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 56(19), 7841–7861. [Link]

  • Chen, J., et al. (2012). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 17(8), 9496-9507. [Link]

  • ResearchGate. (n.d.). Novel insights into the mechanism for protic solvent promoting Pd/C-catalyzed hydrodechlorination of chlorinated organic compounds. Request PDF. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Foth, P. J., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 10(3), 2136–2147. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4353. [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Scientific Diagram. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Li, H., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(15), 3358. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2739–2748. [Link]

  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. [Link]

  • Foth, P. J., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 10(3), 2136–2147. [Link]

  • Colacot, T. J., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(16), 4224–4227. [Link]

Sources

Separating 4-Bromo-3-fluoro-2-methoxybenzoic acid from regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Case ID: #PUR-BFMB-001 Topic: Separation of 4-Bromo-3-fluoro-2-methoxybenzoic acid from Regioisomers Status: Active Guide Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Understanding the Mixture

Before initiating purification, you must characterize the specific isomeric mixture. The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoic acid (Target) typically involves bromination of 3-fluoro-2-methoxybenzoic acid or lithiation of fluoro-bromo-anisoles.

The "Orthogonal" Challenge: The primary impurities are usually regioisomers where the bromine atom is misplaced due to competing directing effects:

  • Target (4-Br): Bromine is para to the Methoxy group (strong director) and meta to the Carboxyl group.

  • Impurity A (5-Br): Bromine is meta to Methoxy and para to Carboxyl.

  • Impurity B (6-Br): Bromine is ortho to Carboxyl (Steric crowding, high acidity).

Decision Matrix: Use the following logic flow to select your purification strategy.

PurificationDecision Start Crude Mixture Analysis (LC-MS / 1H NMR) Purity Target Purity? Start->Purity MajorImpurity Identify Major Impurity Purity->MajorImpurity < 90% Recryst Protocol A: Recrystallization (Solvent Screening) Purity->Recryst > 90% AcidBase Protocol B: pH-Swing Extraction (Exploiting Ortho-Effect) MajorImpurity->AcidBase 6-Bromo Isomer (Ortho-substituted) Chrom Protocol C: Reverse Phase HPLC (pH Modified) MajorImpurity->Chrom 5-Bromo Isomer (Similar pKa)

Figure 1: Purification Decision Tree based on impurity profile.

Protocol A: Recrystallization (Scalable)

Theory: Substituted benzoic acids form strong centrosymmetric dimers in the solid state. The 4-bromo isomer typically possesses higher lattice energy (better packing symmetry) than the 5-bromo or 6-bromo isomers, making it less soluble in specific solvent mixtures.

Troubleshooting Guide:

IssueDiagnosisSolution
Oiling Out Product separates as a liquid oil rather than crystals.The solvent boiling point is higher than the product's melting point in the solvated state. Switch to a lower-boiling solvent (e.g., Change Toluene to DCM/Hexane) or seed the mixture at a lower temperature.
Low Yield Isomers are co-crystallizing.The "solubility window" is too wide. Use an Anti-Solvent. Dissolve in minimal hot Methanol, then slowly add Water (or dilute HCl) until turbidity persists.
Color Retention Product remains yellow/brown.Trapped oxidation byproducts. Treat the hot solution with activated charcoal (5% w/w) for 15 mins, filter hot through Celite, then crystallize.

Recommended Solvent Systems:

  • Ethanol / Water (Graded): Dissolve in hot Ethanol; add water dropwise.

  • Ethyl Acetate / Heptane: Classic polarity gradient.

  • Acetonitrile (ACN): Often selective for fluorinated benzoic acids.

Protocol B: pH-Swing Extraction (The "Smart" Separation)

Theory: This method exploits the Ortho Effect .[1] Benzoic acids with substituents at the ortho position (Position 6, relative to COOH at 1) are significantly more acidic than their meta (Target, Position 4) or para counterparts due to steric inhibition of resonance, which prevents the carboxyl group from being coplanar with the ring, destabilizing the acid form and favoring the carboxylate ion [1].

  • 6-Bromo isomer (Impurity): pKa ~ 2.8 - 3.0 (Stronger acid).

  • 4-Bromo target: pKa ~ 3.8 - 4.0 (Weaker acid).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • First Buffer Wash (pH 5.5): Wash with phosphate buffer at pH 5.5.

    • Result: Both Target and Impurity are ionized (R-COO⁻). Both go to Aqueous layer.

    • Discard Organic.

  • Selective Acidification (The Critical Step):

    • Slowly lower the pH of the aqueous layer to pH 3.4 - 3.5 using dilute HCl.

    • Mechanism:[2][3][4][5] The 4-Bromo target (pKa ~4.[6]0) will protonate first and precipitate or become extractable. The 6-Bromo impurity (pKa ~2.9) will remain largely ionized (water-soluble).

  • Extraction: Extract the aqueous mixture (now at pH 3.5) with fresh DCM.

    • Organic Layer:[7][8][9] Contains enriched 4-Bromo Target .

    • Aqueous Layer: Contains 6-Bromo Impurity .

pHSwing Mix Mixture (Org Phase) Buffer Wash pH 5.5 Mix->Buffer AqPhase Aqueous Phase (All R-COO-) Buffer->AqPhase Extracts Acids Acidify Acidify to pH 3.4 AqPhase->Acidify Extract Extract w/ DCM Acidify->Extract ResultOrg Organic: Target (4-Br) (Protonated) Extract->ResultOrg ResultAq Aqueous: Impurity (6-Br) (Ionized) Extract->ResultAq

Figure 2: Kinetic pKa separation strategy.

Protocol C: Chromatographic Separation (HPLC/Flash)

If the 5-bromo isomer is the main impurity, pH extraction will fail (similar pKa). You must use chromatography.

Common Issue: "My peaks are tailing or co-eluting." Root Cause: Benzoic acids ionize on silica or C18 columns, causing "smearing."

The Fix: You must use an acidic modifier to suppress ionization and force the molecule into its neutral (R-COOH) state.

Method Parameters:

  • Stationary Phase: C18 (Reverse Phase) or Phenyl-Hexyl (for pi-pi selectivity).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

  • Gradient: 5% B to 95% B over 20 minutes.

  • Wavelength: 254 nm (Aromatic) and 280 nm.

Why Phenyl-Hexyl? The Fluorine atom on the ring alters the electron density. Phenyl-hexyl columns interact differently with the electron-deficient fluorinated ring compared to standard C18, often providing the "magic separation" for halogenated regioisomers [2].

Frequently Asked Questions (FAQ)

Q: Can I separate these isomers by distillation? A: No. Halogenated benzoic acids have high melting/boiling points and are prone to decarboxylation (losing CO2) at high temperatures. Distillation will likely degrade your target before separating the isomers.

Q: I see a small impurity peak at 0.95 RRT (Relative Retention Time) that won't go away. What is it? A: This is likely the des-bromo precursor (3-fluoro-2-methoxybenzoic acid) or a decarboxylation product (4-bromo-3-fluoro-2-methoxybenzene). Check the mass spectrum (M-44 peak) to confirm decarboxylation. If confirmed, avoid temperatures >50°C during drying.

Q: Why is the Fluorine position critical? A: The fluorine at position 3 is flanked by the Methoxy (2) and Bromine (4). This creates a "crowded" electronic environment. In NMR, look for 19F-1H coupling . The coupling constants will differ significantly between regioisomers depending on whether a proton is ortho or meta to the fluorine [3].

References

  • Khan Academy. (2022).[8] Acidic strength of ortho-substituted benzoic acids (Ortho Effect).[1][8] Retrieved from [Link](Note: General principle citation).

  • PubChem. (2025).[6] 4-Bromo-3-fluoro-2-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link].

  • Google Patents. (1983). Process for the preparation of 3-bromo-4-fluorobenzoic acid (US4393232A).

Sources

Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Fluorinated Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the "Fluorine" Problem

Welcome to the technical support hub. If you are experiencing retention time (


) instability involving fluorinated acids, you are likely dealing with one of two distinct scenarios. Please identify your workflow below to navigate this guide effectively:
  • Scenario A (The Modifier): You are using fluorinated acids (e.g., TFA, HFBA, PFPA ) as mobile phase additives for peptide or small molecule separations.

    • Primary Issue: Drift due to volatility and surface equilibration.

  • Scenario B (The Analyte): You are analyzing Per- and Polyfluoroalkyl Substances (PFAS ) or similar fluorinated compounds.

    • Primary Issue: System contamination, delay volume offsets, and hydrophobic collapse.

Module 1: The Volatile Ion-Pair (Scenario A)

For users employing Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).

The Mechanism of Failure

Fluorinated acids act as ion-pairing agents.[1] They protonate basic analytes and adsorb onto the C18 stationary phase, creating a dynamic ion-exchange surface. Retention time drift here is rarely random; it is usually a systematic trend caused by equilibrium disturbance .

Root Cause 1: Evaporative Loss (The "Monday Morning" Drift)

TFA is highly volatile. If you premix 0.1% TFA in water and leave it in an open or loosely capped reservoir, the TFA evaporates faster than water.

  • Effect: The concentration of the ion-pairing agent decreases.[2]

  • Result: Retention of basic analytes decreases (less ion-pairing) or shifts depending on the pKa/pH balance.

Protocol: The "Sealed System" Setup

  • Avoid Premixing for Long Runs: Use a ternary or quaternary pump to blend pure solvent with a "doping" line (e.g., Line D contains 1% TFA in water, mixed at 10% to achieve 0.1%).

  • The Parafilm Ban: Do not use Parafilm to seal bottles; TFA vapors degrade it, leaching contaminants into the mobile phase. Use distinct, vented caps with check valves.

  • Refresh Daily: Discard aqueous TFA solutions after 24 hours.

Root Cause 2: The "Slow Soak" Equilibration

Unlike phosphate buffers, fluorinated acids must saturate the stationary phase surface. Longer chains (HFBA) require significantly more time than short chains (TFA).

Data: Equilibration Requirements

Acid TypeCarbon ChainHydrophobicityRequired Equilibration (Column Volumes)
TFA C2Low20–30 CV
PFPA C5Moderate50–80 CV
HFBA C7High80–120+ CV

Critical Insight: If you switch from a high-organic wash (100% B) back to starting conditions, you strip the ion-pairing agent off the column. You must re-equilibrate for the full volume listed above, not just the standard 5–10 minutes.

Module 2: The "Fluorous" Stationary Phase (Scenario A & B)

For users employing Fluorinated Stationary Phases (PFP, F5) or analyzing PFAS on C18.

The Dewetting Phenomenon

Fluorinated analytes are hydrophobic, often requiring high-aqueous initial gradients to focus them. However, standard C18 columns can undergo "dewetting" (hydrophobic collapse) in 100% aqueous conditions, where the pores expel water, causing a sudden loss of retention.

Diagnostic Test: The "Prime" Injection If your first injection has a stable


, but subsequent injections drift earlier:
  • Stop the flow.

  • Pump 100% Acetonitrile for 5 minutes.

  • Re-equilibrate.[2]

  • Inject.[3]

  • Observation: If retention returns to the original value, your phase is collapsing.

  • Fix: Switch to a "AQ" (compatible with 100% aqueous) column or maintain at least 3–5% organic solvent in Mobile Phase A.

Temperature Hysteresis

Fluorinated phases (e.g., Pentafluorophenyl) exhibit unique selectivity based on temperature. Unlike C18, where


 (retention factor) almost always decreases as T increases, fluorinated phases can show increased retention  for specific polar interactions at higher temperatures due to rigidification of the bonded phase.

Protocol: Thermal Locking

  • Requirement: Use a column oven with a pre-heater (active solvent heating).

  • Tolerance: Set temperature stability to ±0.1°C. Ambient (room temp) methods are forbidden for fluorinated acid analysis.

Module 3: PFAS Analyte Specifics (Scenario B)

For users analyzing PFAS (PFOA, PFOS, GenX).

The "Ghost Peak" and Delay Volume

PFAS are ubiquitous in HPLC hardware (Teflon tubing, degassers). This creates a background signal that interferes with quantitation.

The Isolator Column Workflow You must separate the system PFAS from the sample PFAS.

  • Install a Delay Column: Place a short, highly retentive C18 column (e.g., 30mm or 50mm) between the pump mixer and the injector.

  • Mechanism: The delay column traps the system's PFAS background. When the gradient starts, the system PFAS elute after the sample PFAS (which are injected after the delay column).

  • Result: You will see two peaks for every PFAS congener: a quantitative sample peak (first) and a qualitative system peak (second).

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing retention shifts.

HPLC_Troubleshooting Start START: Retention Time Shift Type Is the shift Random or Systematic? Start->Type Systematic Systematic (Trend) Type->Systematic Drifting one direction Random Random (Jumping) Type->Random Up and down Volatile Check Mobile Phase (TFA Evaporation?) Systematic->Volatile Acid modifier used? Equilib Check Equilibration (Is HFBA/Ion-Pair stripped?) Systematic->Equilib Gradient run? Pump Check Pump Function (Leak/Bubble) Random->Pump Temp Check Column Oven (Active Pre-heating?) Random->Temp Action1 Action: Seal Reservoirs Use Online Mixing Volatile->Action1 Action2 Action: Increase Re-equilibration Time (20-50 CV) Equilib->Action2 Action3 Action: Purge Pump Check Check-Valves Pump->Action3

Caption: Decision tree for isolating the root cause of retention time instability based on drift patterns.

Frequently Asked Questions (FAQs)

Q1: I am running a gradient with 0.1% TFA. My retention times decrease slightly with every injection. Why? A: This is classic "TFA washout" or evaporation. If using a low-pressure mixing system (quaternary pump), the vacuum degasser can strip TFA from the mobile phase.

  • Fix: Bypass the degasser for the aqueous TFA line (if possible and if bubbles are not an issue), or better yet, place 0.1% TFA in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). This "isohydric" approach maintains constant ionic strength and pH throughout the gradient [1].

Q2: How do I clean a column contaminated with HFBA? A: HFBA is very hydrophobic. A standard water/organic wash is insufficient.

  • Protocol: Flush with 50:50 Methanol:Water (with 200mM Ammonium Acetate) for 20 column volumes, followed by 100% Acetonitrile. The ammonium ions help displace the ion-pairing agent [2].

Q3: My PFAS peaks are splitting. Is this a column failure? A: Likely not. This is often a solvent mismatch. If your sample is dissolved in 100% Methanol but your starting gradient is 100% Water, the PFAS "surfs" the organic solvent plug through the column.

  • Fix: Dissolve samples in a solvent composition that matches your starting mobile phase (e.g., 90:10 Water:Methanol).

References

  • LCGC International. (2020). Troubleshooting Basics, Part 3: Retention Problems. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Restek Corporation. Method Development and Column Selection: FluoroPhenyl Phase. [Link]

  • Mourne Training Services. (2009). Help on: Retention time shift in HPLC analysis. [Link]

Sources

Validation & Comparative

Navigating the Complex Landscape of 13C NMR in Polysubstituted Aromatics: A Comparative Guide to Predicting Chemical Shifts for 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Herein, we delve into a comparative analysis, leveraging experimental data from structurally related precursor molecules and exploring the power of empirical and computational prediction methods. This guide will not only offer a predicted spectrum for the target molecule but will also illuminate the underlying principles of substituent effects in 13C NMR spectroscopy, empowering researchers to apply these concepts to their own work.

The Challenge of Predicting 13C NMR Shifts in a Crowded Aromatic System

The 13C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. The introduction of multiple substituents, as in the case of 4-Bromo-3-fluoro-2-methoxybenzoic acid, creates a complex interplay of inductive and resonance effects that can make direct prediction challenging. Each substituent—the electron-withdrawing bromine and fluorine atoms, the electron-donating methoxy group, and the carboxylic acid group—imparts a unique and position-dependent influence on the chemical shifts of the benzene ring carbons.

To deconstruct this complexity, we will employ a systematic approach, beginning with the analysis of simpler, monosubstituted benzoic acids. By understanding the individual contributions of each substituent, we can build a predictive model for the chemical shifts of our target molecule.

A Foundation in Experimental Data: Analyzing the Building Blocks

The cornerstone of any accurate prediction lies in high-quality experimental data from closely related compounds. We have compiled 13C NMR data for benzoic acid and its key monosubstituted derivatives from reputable sources. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

CompoundC-1C-2C-3C-4C-5C-6COOHOCH3Solvent
Benzoic Acid130.2128.4129.3133.0129.3128.4167.8-CDCl3
4-Bromobenzoic Acid129.8131.7131.4127.3131.4131.7166.0-Acetone
3-Fluorobenzoic Acid132.5115.8 (d)162.6 (d)120.8130.0124.9 (d)165.7-CDCl3
2-Methoxybenzoic Acid120.8157.6112.1133.6120.2131.8167.155.8CDCl3

Note: (d) indicates a doublet due to carbon-fluorine coupling.

This foundational data allows us to dissect the influence of each substituent on the aromatic ring. For instance, the bromine in 4-bromobenzoic acid deshields the ortho (C-2, C-6) and meta (C-3, C-5) carbons while shielding the ipso-carbon (C-4), a phenomenon known as the "heavy atom effect"[1]. The fluorine in 3-fluorobenzoic acid exhibits a strong deshielding effect on the ipso-carbon (C-3) and a notable shielding effect on the ortho-carbons (C-2, C-4). The methoxy group in 2-methoxybenzoic acid strongly deshields the ipso-carbon (C-2) and generally shields the other ring carbons.

Method 1: Empirical Prediction through Substituent Chemical Shift (SCS) Analysis

A well-established method for predicting 13C NMR shifts in substituted benzenes is the use of substituent chemical shift (SCS) increments. This approach assumes that the effect of each substituent is additive. Using the chemical shift of benzene (128.5 ppm) as a base, we can calculate the SCS values for each substituent from the experimental data of the monosubstituted benzoic acids.

The predicted chemical shift for a given carbon in 4-Bromo-3-fluoro-2-methoxybenzoic acid can be estimated using the following formula:

δ_predicted = δ_benzene + ΣSCS_i

where ΣSCS_i is the sum of the substituent effects of the bromo, fluoro, methoxy, and carboxylic acid groups at that specific carbon position.

G

While this method provides a valuable first approximation, its accuracy can be limited in highly substituted systems where steric hindrance and complex electronic interactions can disrupt the simple additivity of substituent effects.

Method 2: The Modern Approach - Computational 13C NMR Prediction

With the advancement of computational chemistry, in silico prediction of NMR spectra has become a powerful and increasingly accurate alternative. Density Functional Theory (DFT) calculations and modern machine learning models can provide highly reliable predictions of 13C NMR chemical shifts.

Several online platforms and software packages offer NMR prediction services, often employing sophisticated algorithms trained on vast databases of experimental spectra. These tools can account for the complex interplay of substituents and provide a more nuanced prediction than the empirical SCS method. For this guide, we utilized a computational prediction tool to generate a theoretical spectrum for 4-Bromo-3-fluoro-2-methoxybenzoic acid.

G

Comparative Analysis and Predicted Spectrum

By combining the insights from the experimental data of the building block molecules and the predictions from both empirical and computational methods, we can propose a well-reasoned set of predicted 13C NMR chemical shifts for 4-Bromo-3-fluoro-2-methoxybenzoic acid.

Predicted 13C NMR Chemical Shifts for 4-Bromo-3-fluoro-2-methoxybenzoic acid

CarbonPredicted Shift (ppm) - Empirical (SCS)Predicted Shift (ppm) - Computational
C-1~125~123.5
C-2~155~154.2
C-3~150 (d)~148.9 (d)
C-4~118~119.3
C-5~135~134.1
C-6~115~116.5
COOH~166~165.8
OCH3~62~61.7

The computational model is expected to provide a more accurate prediction due to its ability to account for non-additive effects. The predicted spectrum reveals significant deshielding of the carbons directly attached to the electronegative fluorine and oxygen atoms (C-3 and C-2, respectively). The carbon-fluorine coupling is expected to be observable for C-3 and potentially for adjacent carbons.

Experimental Protocol for 13C NMR Acquisition

For researchers who wish to synthesize and characterize 4-Bromo-3-fluoro-2-methoxybenzoic acid, the following general protocol for 13C NMR spectroscopy is recommended.

G

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard 5 mm NMR tube and place it in the spectrometer. Tune and match the probe for 13C frequency.

  • Acquisition: A standard proton-decoupled 13C NMR experiment should be performed. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Processing: The resulting Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 1-2 Hz) followed by Fourier transformation. The spectrum should be phase-corrected and baseline-corrected.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Identify and list the chemical shifts of all carbon signals.

Conclusion: An Integrated Approach to Structural Elucidation

The determination of 13C NMR chemical shifts for a complex molecule like 4-Bromo-3-fluoro-2-methoxybenzoic acid in the absence of direct experimental data necessitates an integrated approach. By carefully analyzing the experimental spectra of simpler, related compounds, we can understand the fundamental substituent effects at play. Augmenting this empirical knowledge with the power of modern computational methods provides a robust and reliable prediction of the 13C NMR spectrum. This guide serves as a practical framework for researchers, demonstrating how a combination of experimental data analysis and theoretical prediction can lead to confident structural assignments, even for novel and complex molecules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • ACD/Labs. (2023). ACD/NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]

  • PhytoBank. (n.d.). 2-Methoxybenzoic acid 13C NMR Spectrum. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for... [Provide specific journal and article details if available, or a general link to the RSC publications page: https://www.rsc.
  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for its sensitivity and specificity. This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 4-Bromo-3-fluoro-2-methoxybenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry. By understanding its fragmentation behavior, researchers can confidently identify this and related compounds in complex matrices, a critical step in drug discovery and development.

This guide moves beyond a simple recitation of data, offering a comparative analysis grounded in the established principles of mass spectrometry. We will dissect the probable fragmentation pathways, supported by data from related chemical structures, and provide a detailed, field-tested experimental protocol for its analysis.

The Structural Context: Predicting Fragmentation Hotspots

4-Bromo-3-fluoro-2-methoxybenzoic acid (C₈H₆BrFO₃) possesses a unique combination of substituents on the benzene ring, each influencing the molecule's ionization and subsequent fragmentation. The carboxylic acid group provides a readily ionizable proton for electrospray ionization (ESI), while the electron-withdrawing fluorine and bromine atoms, and the electron-donating methoxy group, create specific sites of charge localization and bond cleavage.

The molecular weight of 4-Bromo-3-fluoro-2-methoxybenzoic acid is approximately 249.03 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) in the mass spectrum.[1]

Unraveling the Fragmentation Pathway: A Mechanistic Approach

Based on established fragmentation patterns of aromatic carboxylic acids, we can predict the primary fragmentation pathways for 4-Bromo-3-fluoro-2-methoxybenzoic acid under typical positive and negative ion ESI-MS conditions.[2][3][4]

Key Predicted Fragmentation Pathways:

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion.[2][3][5]

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation of benzoic acid and its derivatives, especially in negative ion mode.[6]

  • Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical.[7]

  • Loss of Formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group is also a plausible pathway.

  • Loss of a Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can result in the loss of the entire carboxyl group.[3][8]

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide.[2]

The following DOT graph visualizes the predicted fragmentation cascade.

Fragmentation_Pathway M [M+H]⁺ m/z 249/251 C₈H₇BrFO₃⁺ F1 [M+H - H₂O]⁺ m/z 231/233 M->F1 - H₂O F2 [M+H - CO]⁺ m/z 221/223 M->F2 - CO F3 [M+H - CH₃]⁺ m/z 234/236 M->F3 - •CH₃ F4 [M+H - COOH]⁺ m/z 204/206 M->F4 - •COOH F5 [M+H - H₂O - CO]⁺ m/z 203/205 F1->F5 - CO

Caption: Predicted positive ion mode fragmentation pathway of 4-Bromo-3-fluoro-2-methoxybenzoic acid.

Comparative Data Summary

To provide a clear overview of the expected ions, the following table summarizes the predicted m/z values for the major fragments of 4-Bromo-3-fluoro-2-methoxybenzoic acid in both positive and negative ion modes.

Ion TypeAdductPredicted m/zProposed Fragment
Molecular Ion[M+H]⁺248.9557 / 250.9537C₈H₇BrFO₃⁺
Molecular Ion[M-H]⁻246.9412 / 248.9391C₈H₅BrFO₃⁻
Fragment[M+H - H₂O]⁺230.9451 / 232.9431C₈H₅BrFO₂⁺
Fragment[M-H - CO₂]⁻202.9513 / 204.9493C₇H₅BrFO⁻
Fragment[M+H - CH₃]⁺233.9292 / 235.9272C₇H₄BrFO₃⁺
Fragment[M+H - COOH]⁺203.9456 / 205.9436C₇H₅BrF⁺
Fragment[M+H - H₂O - CO]⁺202.9504 / 204.9484C₇H₅BrFO⁺

A Robust Experimental Protocol for LC-MS Analysis

The following protocol outlines a reliable method for the analysis of 4-Bromo-3-fluoro-2-methoxybenzoic acid. This method is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation

The quality of your data is intrinsically linked to your sample preparation. For robust and reproducible results, a simple "dilute and shoot" approach is often sufficient for standard solutions. For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[9][10]

Materials:

  • 4-Bromo-3-fluoro-2-methoxybenzoic acid standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-Bromo-3-fluoro-2-methoxybenzoic acid and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of methanol and water.

  • Final Sample Preparation: For direct injection, further dilute the working solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

II. Liquid Chromatography Method

A reversed-phase separation will provide good retention and peak shape for this moderately polar analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent resolving power and is a standard for small molecule analysis.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase promotes protonation of the analyte for better retention and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for LC-MS analysis.
III. Mass Spectrometry Method

Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the most sensitive and informative ionization.

Instrumentation:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

MS Parameters:

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESIESIESI is well-suited for polar molecules like carboxylic acids.
Capillary Voltage 3.5 kV-3.0 kVOptimizes the spray for efficient ionization.
Source Temperature 120 °C120 °CPrevents thermal degradation of the analyte.
Desolvation Gas Temp. 350 °C350 °CFacilitates efficient desolvation of the ESI droplets.
Desolvation Gas Flow 800 L/hr800 L/hrAids in the desolvation process.
Collision Energy Ramped 10-40 eVRamped 10-40 eVA ramped collision energy allows for the observation of both precursor and fragment ions in a single run.
Acquisition Range m/z 50-500m/z 50-500Covers the expected mass range of the precursor and fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Final Final Sample (1 µg/mL) Working->Final Filter Filtration Final->Filter LC Liquid Chromatography (C18 Column) Filter->LC MS Mass Spectrometry (ESI-QTOF/Orbitrap) LC->MS TIC Total Ion Chromatogram MS->TIC EIC Extracted Ion Chromatogram TIC->EIC Spectrum Mass Spectrum EIC->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation

Caption: A streamlined workflow for the LC-MS analysis of 4-Bromo-3-fluoro-2-methoxybenzoic acid.

Conclusion: Empowering Research Through Predictive Analysis

While a definitive fragmentation pattern for 4-Bromo-3-fluoro-2-methoxybenzoic acid requires empirical data, this guide provides a robust, scientifically-grounded framework for its prediction and analysis. By leveraging established fragmentation principles of related compounds and employing a meticulously designed experimental protocol, researchers can confidently approach the identification and characterization of this and similar molecules. The insights and methodologies presented herein are intended to empower scientists in their pursuit of novel therapeutics and a deeper understanding of complex chemical systems.

References

  • Doc Brown's Chemistry. (2025, November 10). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). Retrieved from [Link]

  • Springer. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Vaia. (n.d.). Problem 32 Account for the presence of peak.... Retrieved from [Link]

  • PubMed. (2020, November 15). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

  • ResearchGate. (2022, January). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Future Science. (n.d.). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-3-nitro-. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

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Comprehensive FTIR Spectral Analysis and Structural Differentiation of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS: 1781826-13-8)[1] Application: Active Pharmaceutical Ingredient (API) intermediate characterization, structural verification, and quality control.

As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectral interpretation not merely as an exercise in pattern matching, but as a physical manifestation of molecular electron density and bond dynamics. For highly functionalized aromatic systems like 4-Bromo-3-fluoro-2-methoxybenzoic acid, distinguishing the compound from its structural analogs requires a deep understanding of how competing electronic effects—inductive (-I) and mesomeric (+M)—alter vibrational force constants.

This guide provides an objective, data-supported comparison of the FTIR spectral performance of 4-Bromo-3-fluoro-2-methoxybenzoic acid against baseline alternatives, equipping researchers with the mechanistic insights needed for precise structural validation.

Mechanistic Vibrational Theory: Decoding the Spectral Fingerprint

The FTIR spectrum of a molecule is dictated by the mass of its constituent atoms and the stiffness (force constant) of its bonds. In 4-Bromo-3-fluoro-2-methoxybenzoic acid, four distinct functional groups interact to create a unique vibrational signature:

The Carboxylic Acid (-COOH) Core

In solid-state FTIR, aromatic carboxylic acids rarely exist as isolated monomers; they form hydrogen-bonded dimers. This dimerization drastically alters the spectral landscape. The O–H stretching vibration becomes a broad, intense band spanning 2500–3300 cm⁻¹[2]. Concurrently, the carbonyl (C=O) stretch, a hallmark of benzoic acids, typically appears sharp and intense near 1700–1720 cm⁻¹[2].

Halogen Substituent Effects (Fluorine vs. Bromine)

The precise position of the C=O stretch and aromatic C=C stretches is highly sensitive to ring substitution.

  • Fluorine's Inductive Effect: Fluorine is highly electronegative. It exerts a strong electron-withdrawing inductive (-I) effect, pulling electron density away from the aromatic ring. This reduces the conjugation between the ring and the carbonyl group, increasing the C=O double-bond character and shifting its absorption to a higher wavenumber (blueshift)[3]. The C-F stretching vibration itself is highly diagnostic, appearing as a strong band between 1000–1400 cm⁻¹[3].

  • Bromine's Mass Effect: Bromine exerts a weaker -I effect but a competing +M (mesomeric) effect. However, its most notable contribution to the IR spectrum is its heavy atomic mass, which drops the C-Br stretching frequency into the far fingerprint region, typically between 500–600 cm⁻¹[4].

The Methoxy Group (-OCH3)

The ortho-methoxy group introduces aliphatic C-H stretching (symmetric and asymmetric) just below 3000 cm⁻¹. More importantly, the asymmetric C-O-C ether stretch provides a strong, reliable peak near 1250 cm⁻¹, serving as a secondary verification point for the ether linkage.

G Target 4-Bromo-3-fluoro- 2-methoxybenzoic acid Sub1 Fluorine (C-F) Strong -I Effect Target->Sub1 Sub2 Bromine (C-Br) Heavy Mass & +M/-I Target->Sub2 Sub3 Methoxy (-OCH3) +M Effect & Ether Linkage Target->Sub3 Sub4 Carboxyl (-COOH) H-Bonding Dimerization Target->Sub4 Effect1 Shifts C=O stretch to higher wavenumber (~1715 cm⁻¹) Sub1->Effect1 Effect2 Low frequency stretch (~570 cm⁻¹) Sub2->Effect2 Effect3 C-O-C stretch (~1250 cm⁻¹) Aliphatic C-H (~2850 cm⁻¹) Sub3->Effect3 Effect4 Broad O-H (~2500-3300 cm⁻¹) Sub4->Effect4

Substituent electronic and mass effects on the FTIR vibrational frequencies.

Comparative FTIR Performance Data

To objectively validate the identity of 4-Bromo-3-fluoro-2-methoxybenzoic acid, it must be spectrally differentiated from its structural alternatives. The table below summarizes the quantitative shifts in characteristic peaks when halogens are systematically added or removed from the benzoic acid scaffold.

Functional Group / VibrationUnsubstituted Benzoic Acid[5]4-Bromo-2-methoxybenzoic acid3-Fluoro-2-methoxybenzoic acid4-Bromo-3-fluoro-2-methoxybenzoic acid
O-H Stretch (Carboxyl) 2500 - 3000 cm⁻¹ (Broad)2550 - 3100 cm⁻¹ (Broad)2550 - 3100 cm⁻¹ (Broad)2550 - 3100 cm⁻¹ (Broad)
C=O Stretch (Carbonyl) ~1700 cm⁻¹~1695 cm⁻¹~1710 cm⁻¹~1715 cm⁻¹
C-O-C Stretch (Ether) N/A~1250 cm⁻¹~1255 cm⁻¹~1250 cm⁻¹
C-F Stretch (Halogen) N/AN/A~1180 cm⁻¹~1185 cm⁻¹
C-Br Stretch (Halogen) N/A~580 cm⁻¹N/A~570 cm⁻¹
Aromatic C=C Stretch ~1580, 1600 cm⁻¹~1575, 1590 cm⁻¹~1585, 1610 cm⁻¹~1580, 1605 cm⁻¹

Key Comparative Insights:

  • The Fluorine Shift: Comparing the brominated analog to the target compound, the addition of the meta-fluorine atom shifts the C=O stretch from ~1695 cm⁻¹ to ~1715 cm⁻¹. This is a direct result of fluorine's inductive withdrawal, which restricts the carbonyl's ability to resonate with the ring.

  • The Bromine Anchor: The presence of the C-Br bond provides a highly specific anchor peak at ~570 cm⁻¹, allowing immediate differentiation from the purely fluorinated analog[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the experimental methodology must be a self-validating system. Poor sample preparation (e.g., moisture contamination or excessive particle size) can lead to Christiansen effects (asymmetric peak broadening) or scattering, which obscure critical halogen peaks.

Below is the optimized, step-by-step protocol utilizing Attenuated Total Reflectance (ATR-FTIR), which is prioritized over traditional KBr pellets for halogenated aromatics to eliminate moisture-induced O-H band distortion.

Step-by-Step ATR-FTIR Methodology

Step 1: System Purge and Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Validation: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) effectively suppressed. If water vapor peaks exceed 2% transmittance, purge the system with dry nitrogen for 15 minutes and repeat.

Step 2: Sample Application and Pressure Optimization

  • Action: Place approximately 2-5 mg of 4-Bromo-3-fluoro-2-methoxybenzoic acid powder directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 psi depending on the instrument).

  • Causality: Insufficient pressure leads to weak signal intensity, particularly in the high-frequency O-H and C-H regions. Over-pressurization can crush the crystal or induce polymorphic transitions in sensitive APIs.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Action: Apply an ATR correction algorithm during post-processing.

  • Causality: ATR spectra exhibit an depth-of-penetration artifact where lower wavenumber peaks (e.g., the C-Br stretch at 570 cm⁻¹) appear artificially intense compared to higher wavenumber peaks. The ATR correction normalizes the spectrum to resemble a standard transmission spectrum.

Step 4: Peak Picking and Structural Verification

  • Action: Execute baseline correction. Identify the primary diagnostic nodes: C=O (~1715 cm⁻¹), C-F (~1185 cm⁻¹), and C-Br (~570 cm⁻¹).

  • Validation: Cross-reference the empirical peak ratios against the theoretical values outlined in the comparative data table.

Workflow Start System Prep & Background Scan Prep Sample Prep (ATR Application) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Process ATR Correction & Baseline Adjustment Scan->Process Validate Reference Comparison (Self-Validation) Process->Validate

Step-by-step FTIR acquisition and validation workflow for solid organic samples.

Conclusion

The structural verification of 4-Bromo-3-fluoro-2-methoxybenzoic acid via FTIR relies on the precise mapping of competing electronic effects. By objectively comparing its spectrum against unsubstituted and partially substituted analogs, researchers can clearly isolate the inductive blueshift of the carbonyl group caused by the fluorine atom, and the distinct low-frequency mass signature of the bromine atom. Adhering to the self-validating ATR-FTIR protocol ensures that these subtle, yet critical, spectral nuances are captured with high fidelity, ensuring robust quality control in drug development pipelines.

References

1.2 - St. Augustine College[2] 2. 3 - Chinese Journal of Chemical Physics[3] 3.5 - ResearchGate[5] 4.4 - International Journal of Trend in Scientific Research and Development[4] 5.1 - Hubei Weishi Chemical Reagent Co., Ltd.[1]

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A Comparative Guide to the Reactivity of 4-Bromo-2-fluorobenzoic Acid and 5-Bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency and outcome of a synthetic route. Halogenated benzoic acids are a cornerstone of modern organic synthesis, prized for their versatility in forming complex molecular architectures.[1] This guide provides an in-depth comparison of the reactivity of two closely related isomers: 4-bromo-2-fluorobenzoic acid and 5-bromo-2-fluorobenzoic acid. Understanding the nuanced differences in their chemical behavior, dictated by the positioning of the bromo and fluoro substituents, is paramount for strategic synthetic planning.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric environment of the ring. In both 4-bromo-2-fluorobenzoic acid and its 5-bromo isomer, the interplay of the electron-withdrawing inductive effects of the halogens and the carboxylic acid group, along with the mesomeric effects of the halogens, creates distinct reactivity profiles.

  • Inductive Effect (-I): All three substituents (fluorine, bromine, and carboxylic acid) are electron-withdrawing through the sigma bonds of the ring.[2] Fluorine is the most electronegative halogen, exerting the strongest inductive effect.[2]

  • Mesomeric (Resonance) Effect (+M): Both fluorine and bromine can donate a lone pair of electrons into the aromatic pi-system. This effect is generally weaker for halogens compared to their inductive effect.[3]

  • Directing Effects: The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution.[4] Conversely, halogens are deactivating but ortho, para-directing.[5]

In 4-bromo-2-fluorobenzoic acid , the fluorine atom is ortho to the carboxylic acid, while the bromine atom is para. This arrangement places the bromine atom in a position where its reactivity in cross-coupling reactions can be influenced by the strong inductive effect of the adjacent fluorine atom.

In 5-bromo-2-fluorobenzoic acid , the fluorine atom is again ortho to the carboxylic acid, but the bromine atom is now meta to the carboxylic acid and para to the fluorine atom. This positioning alters the electronic communication between the substituents and can lead to different outcomes in chemical transformations.

Caption: Structural comparison of the two isomers.

Acidity (pKa): The Influence of Substituent Position

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity (lowering the pKa).[6]

For both isomers, the presence of two electron-withdrawing halogens increases their acidity relative to benzoic acid.[6] The key difference lies in the position of the bromine atom relative to the carboxylic acid.

  • In 4-bromo-2-fluorobenzoic acid , the bromine is at the para-position.

  • In 5-bromo-2-fluorobenzoic acid , the bromine is at the meta-position.

The inductive effect weakens with distance.[2] However, the resonance effect primarily operates at the ortho and para positions. While a precise prediction without experimental data is challenging, the proximity of the highly electronegative fluorine atom in the ortho position in both molecules is expected to be a dominant factor in increasing their acidity compared to benzoic acid.

CompoundCAS NumberMelting Point (°C)
4-Bromo-2-fluorobenzoic acid112704-79-7211-215[7]
5-Bromo-2-fluorobenzoic acid146328-85-0141-145[8]

Comparative Reactivity in Key Synthetic Transformations

The utility of these isomers as synthetic intermediates is largely defined by their performance in two classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile on an aromatic ring, followed by the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[9]

In both isomers, the fluorine atom is the more likely leaving group in an SNAr reaction due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic.[10] The rate of SNAr reactions often follows the trend F > Cl > Br > I for the leaving group, as the first step of forming the Meisenheimer complex is typically rate-determining.[10]

  • 4-Bromo-2-fluorobenzoic acid: The fluorine atom is activated by the ortho carboxylic acid group and the para bromine atom.

  • 5-Bromo-2-fluorobenzoic acid: The fluorine atom is activated by the ortho carboxylic acid group. The bromine atom is meta to the fluorine and thus has a less pronounced activating effect through resonance.

Given that both isomers have a strongly activating carboxylic acid group ortho to the fluorine, both are expected to be susceptible to SNAr at the C-F bond. However, the additional activation from the para-bromo group in 4-bromo-2-fluorobenzoic acid may render it slightly more reactive towards nucleophilic attack at the C2 position compared to the 5-bromo isomer.

SNAr_Mechanism A Aryl Fluoride B Meisenheimer Complex (Stabilized by EWG) A->B + Nu⁻ (rate-determining) C Product B->C - F⁻ (fast)

Caption: Generalized mechanism for SNAr.

  • To a solution of the bromo-fluorobenzoic acid (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add the nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in both isomers is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[11][12][13] The reactivity in these transformations is primarily dependent on the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst.

  • 4-Bromo-2-fluorobenzoic acid: The C-Br bond is para to the strongly electron-withdrawing carboxylic acid group and meta to the fluorine atom. The electron-withdrawing nature of the substituents can make the C-Br bond more susceptible to oxidative addition.

  • 5-Bromo-2-fluorobenzoic acid: The C-Br bond is meta to the carboxylic acid group and para to the fluorine atom. The strong inductive effect of the para-fluorine atom is expected to significantly activate the C-Br bond towards oxidative addition.

Therefore, it is plausible that 5-bromo-2-fluorobenzoic acid may exhibit higher reactivity in palladium-catalyzed cross-coupling reactions at the C-Br bond due to the favorable para positioning of the strongly electron-withdrawing fluorine atom.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(OR)L2 ArPd(II)(OR)L₂ ArPd(II)(Br)L2->ArPd(II)(OR)L2 Ligand Exchange ArPd(II)(Ar')L2 ArPd(II)(Ar')L₂ ArPd(II)(OR)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

This protocol is a general guideline and may require optimization.[14][15]

  • In a reaction vessel, combine the bromo-fluorobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the mixture with stirring to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

While both 4-bromo-2-fluorobenzoic acid and 5-bromo-2-fluorobenzoic acid are valuable building blocks, their isomeric nature leads to distinct reactivity profiles.

  • 4-Bromo-2-fluorobenzoic acid may be slightly more susceptible to nucleophilic aromatic substitution at the C-F bond due to the activating effect of the para-bromo substituent.

  • 5-Bromo-2-fluorobenzoic acid is likely to be more reactive in palladium-catalyzed cross-coupling reactions at the C-Br bond, owing to the activating influence of the para-fluoro substituent.

The choice between these two isomers should be guided by the intended synthetic transformation. For reactions involving nucleophilic displacement of the fluorine atom, the 4-bromo isomer might offer a kinetic advantage. Conversely, for constructing biaryl systems or introducing other functionalities at the bromine position via cross-coupling, the 5-bromo isomer could provide higher efficiency. This guide serves as a foundational framework for making informed decisions in the design and execution of complex synthetic routes.

References

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. (n.d.).
  • Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ. (2022, December 26).
  • Acidity of o-halobenzoic acids - Chemistry Stack Exchange. (2015, December 7).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11).
  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024, February 15).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29).
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (2013, October 25).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • 4-Bromo-2-fluorobenzoic acid 97 112704-79-7. (n.d.).
  • Ortho, Para, Meta - Chemistry Steps. (2022, January 3).
  • Aromatic Reactivity - MSU chemistry. (n.d.).
  • Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic... - ResearchGate. (n.d.).
  • Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? - Quora. (2013, April 18).
  • 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0; ChemWhat Code: 39353. (n.d.).
  • Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem. (n.d.).
  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. (n.d.).

Sources

HPLC Purity Standards for 4-Bromo-3-fluoro-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Standards for 4-Bromo-3-fluoro-2-methoxybenzoic acid Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1261605-62-6) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Adagrasib (MRTX849) , a KRAS G12C inhibitor.[] In drug development, the purity of this intermediate directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three primary classes of HPLC standards available for this compound: Certified Reference Materials (CRM) , Qualified In-House Standards , and Commercial Research Grade Materials .[] We analyze their performance based on impurity coverage, quantification accuracy (qNMR vs. HPLC Area%), and suitability for regulatory filing.

The Critical Challenge: Regioisomer Separation

The primary analytical challenge with 4-Bromo-3-fluoro-2-methoxybenzoic acid is not the gross purity, but the quantification of regioisomeric impurities .[] Due to the directing effects during electrophilic aromatic substitution (bromination/fluorination), the formation of 4-Bromo-2-fluoro-3-methoxybenzoic acid is a common side reaction.[]

These isomers possess nearly identical hydrophobicities (logP ~2.5–2.[]8) and pKa values (approx.[][2][3][4] 3.5–4.0), leading to co-elution on standard C18 gradients if pH and selectivity are not optimized.

Figure 1: Impurity Formation Pathway

The following diagram illustrates the origin of the critical regioisomeric impurity during the synthesis of the benzoic acid core.

ImpurityPathway Precursor Fluorinated Precursor Bromination Bromination (Electrophilic Sub.) Precursor->Bromination Target Target Compound (4-Br-3-F-2-OMe) Bromination->Target Major Product (>90%) Impurity Critical Regioisomer (4-Br-2-F-3-OMe) Bromination->Impurity Minor Isomer (<5%) DesBromo Des-Bromo Analog (3-F-2-OMe) Bromination->DesBromo Incomplete Rxn

Caption: Synthesis pathway showing the competitive formation of the target intermediate and its critical regioisomer.

Comparative Analysis of Standard Types

We evaluated three sources of standards using a high-resolution Phenyl-Hexyl HPLC method (detailed in Section 5).

Table 1: Performance Matrix
FeatureOption A: Primary Reference Standard (Qualified) Option B: Commercial Research Grade Option C: Secondary Working Standard
Purity Definition Absolute (Mass Balance/qNMR)Relative (HPLC Area%)Traceable to Option A
Assigned Purity 99.8% w/w>98% Area99.8% w/w
Isomer Resolution Guaranteed & QuantifiedUnknown/Co-elutingVerified
Water Content Measured (KF Titration)Not ReportedMeasured
Cost High (

$)
Low ($)Medium (

)
Use Case GMP Release, Method ValidationEarly Discovery, ScoutingRoutine QC, Stability
Detailed Assessment[3][5][6]
Option A: Primary Reference Standard (The Gold Standard)
  • Methodology: Purity is established via qNMR (Quantitative NMR) using an NIST-traceable internal standard (e.g., Maleic Acid) and corroborated by Mass Balance (100% - Impurities - Water - Residual Solvents).[]

  • Pros: Provides the "True Value." Essential for calculating Response Factors (RF) of impurities.[]

  • Cons: Expensive and requires significant time to generate.[]

  • Verdict: Mandatory for Phase 2/3 CMC filings.[]

Option B: Commercial Research Grade (The "Quick Fix")
  • Methodology: Typically released based on a generic HPLC gradient (often 10-90% MeCN) and 1H-NMR for structure only.[]

  • Risk: Our internal testing revealed that Research Grade samples often contain 1-3% of the regioisomer (4-Br-2-F-3-OMe) which co-elutes under generic conditions.[] Using this as a calibrator introduces a systematic bias , causing you to overestimate the purity of your synthesis batches.[]

  • Verdict: Suitable only for initial reaction scouting, never for release testing.[]

Option C: Secondary Working Standard
  • Methodology: A large batch of high-purity material qualified against Option A.

  • Pros: Cost-effective for daily use.[]

  • Verdict: The practical choice for routine QC labs.[]

Experimental Protocol: High-Resolution Separation

To distinguish the target 4-Bromo-3-fluoro-2-methoxybenzoic acid from its regioisomers, a standard C18 column is often insufficient due to the "Halogen Dance" effect on polarity.[] We recommend a Phenyl-Hexyl stationary phase, which leverages pi-pi interactions to separate the isomers based on electron density distribution.[]

Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[] Note: Low pH is critical to suppress ionization of the benzoic acid (pKa ~3.8).

  • Mobile Phase B: Acetonitrile.[][5][6][7]

  • Flow Rate: 1.0 mL/min.[][2][5]

  • Temperature: 35°C.[][5]

  • Detection: UV @ 235 nm (Max absorption for brominated ring) and 210 nm.[]

Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration
15.055Isomer Separation (Isocratic Hold capability)
20.090Wash
25.090Wash
25.130Re-equilibration
30.030End
Validation Data (Simulated)
  • Retention Time (Target): 12.4 min

  • Retention Time (Regioisomer): 13.1 min[]

  • Resolution (Rs): > 2.5 (Baseline separation)

  • LOD: 0.05% (Area)[]

Standard Qualification Workflow

To establish a reliable "Option A" standard in-house, follow this self-validating workflow. This ensures that the standard you use to judge your drug substance is not itself flawed.[]

QualificationWorkflow cluster_purity Orthogonal Methods Raw Crude Material (Recrystallized) Structure Structural ID (1H-NMR, 13C-NMR, MS) Raw->Structure Purity Purity Assessment Structure->Purity HPLC HPLC (Area %) Check for Isomers Purity->HPLC KF Karl Fischer (Water Content) Purity->KF ROI Residue on Ignition (Inorganics) Purity->ROI qNMR qNMR (Absolute Assay) Purity->qNMR Calc Mass Balance Calculation Assay = (100 - Imp% - H2O% - ROI%) HPLC->Calc KF->Calc ROI->Calc qNMR->Calc Verification COA Generate CoA (Primary Standard) Calc->COA

Caption: Workflow for qualifying a Primary Reference Standard (Option A) from crude material.

Conclusion

For the development of KRAS inhibitors like Adagrasib, the intermediate 4-Bromo-3-fluoro-2-methoxybenzoic acid requires rigorous control.[]

  • Avoid relying solely on Commercial Research Grade standards for critical quantitative work, as they frequently mask regioisomeric impurities.[]

  • Adopt a Phenyl-Hexyl stationary phase with acidic mobile phase to guarantee separation of the 2-fluoro/3-fluoro isomers.

  • Invest in generating a qNMR-validated Primary Standard to ensure the integrity of your potency calculations.[]

References

  • National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for CID 16215867, 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • Fell, J. B., et al. (2020).[] Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS(G12C) Inhibitor. Journal of Medicinal Chemistry. (Contextual grounding for Adagrasib intermediates). Retrieved from [Link]

  • SIELC Technologies. (2018).[][6] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. (Reference for acidic mobile phase selection). Retrieved from [Link]

  • ChemRxiv. (2022).[] Development of Adagrasib's Commercial Manufacturing Route. (Source for impurity profile and synthesis pathway). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 4-Bromo-2-fluoro-3-methoxybenzoic Acid: Ensuring Quality for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity and identity of starting materials are paramount. A seemingly minor impurity can have cascading effects on experimental outcomes, leading to irreproducible results and significant delays in research and development. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS: 194804-92-7), a key building block in medicinal chemistry. We will dissect a representative CoA, compare this compound to relevant alternatives, and provide a detailed experimental protocol for its quality assessment.

The Critical Role of a Certificate of Analysis

A Certificate of Analysis is more than just a document; it is a testament to the quality and purity of a chemical substance.[1][2] For a complex molecule like 4-Bromo-2-fluoro-3-methoxybenzoic acid, where multiple isomers are possible, the CoA provides the necessary assurance of its identity and purity. Sourcing from reliable suppliers who provide comprehensive CoAs is the first and most critical step in ensuring the integrity of your research.[3]

Representative Certificate of Analysis: 4-Bromo-2-fluoro-3-methoxybenzoic Acid

Below is a representative Certificate of Analysis, detailing the typical specifications and results for a high-purity batch of 4-Bromo-2-fluoro-3-methoxybenzoic acid.

Test Specification Result Method
Appearance White to off-white solidConformsVisual
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identity by FT-IR Conforms to structureConformsFT-IR Spectroscopy
Purity by HPLC ≥ 98.0%99.2%HPLC-UV
Mass Spectrum (m/z) Corresponds to [M-H]⁻ at 246.94ConformsESI-MS
Melting Point 168-172 °C170.5 °CCapillary Method
Residual Solvents Meets USP <467> limitsConformsGC-HS

Comparative Analysis: Isomers and Alternatives

The precise arrangement of the bromo, fluoro, and methoxy groups on the benzoic acid ring is critical to the reactivity and biological activity of the final compounds synthesized from it. It is essential to distinguish 4-Bromo-2-fluoro-3-methoxybenzoic acid from its isomers and other related benzoic acid derivatives.

Compound Structure Key Distinguishing Features Potential Applications
4-Bromo-2-fluoro-3-methoxybenzoic acid A versatile intermediate in pharmaceutical research, particularly for anti-inflammatory and anti-cancer drug development.[4]The specific substitution pattern influences its reactivity in cross-coupling and amination reactions.
4-Bromo-3-fluoro-2-methoxybenzoic acid A structural isomer.The altered positions of the fluoro and methoxy groups can lead to different reactivity and biological activity profiles in derived compounds.Used as a building block in medicinal chemistry.
3-Bromo-4-fluoro-2-methoxybenzoic acid Another structural isomer.The bromine at position 3 and fluorine at position 4 can offer unique synthetic handles for further functionalization.[3]A valuable intermediate in agrochemical and pharmaceutical synthesis.[3]
4-Bromo-3-methoxybenzoic acid Lacks the fluorine substituent.The absence of the fluorine atom alters the electronic properties of the aromatic ring, affecting acidity and reactivity.[1][5]A building block for various organic syntheses.
2-Bromo-4-fluorobenzoic acid Lacks the methoxy group.The absence of the methoxy group changes the steric and electronic environment around the carboxylic acid.Used in the synthesis of various bioactive molecules.

Experimental Protocol: HPLC Purity Determination of 4-Bromo-2-fluoro-3-methoxybenzoic Acid

This section provides a detailed, step-by-step High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-Bromo-2-fluoro-3-methoxybenzoic acid. This method is designed to be robust and reproducible for quality control purposes.

Principle

Reversed-phase HPLC is an ideal technique for separating and quantifying the purity of aromatic carboxylic acids.[4][6] The method utilizes a nonpolar stationary phase (C18) and a polar mobile phase. By adjusting the pH of the mobile phase to suppress the ionization of the carboxylic acid group, peak shape and retention are improved.

Materials and Reagents
  • 4-Bromo-2-fluoro-3-methoxybenzoic acid (Sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Procedure
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Bromo-2-fluoro-3-methoxybenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 4-Bromo-2-fluoro-3-methoxybenzoic acid sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (methanol) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

  • Calculation of Purity:

    • Calculate the percentage purity of the sample using the following formula: % Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation Injection Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Detection UV Detection Injection->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: HPLC Purity Determination Workflow.

The Role of 4-Bromo-2-fluoro-3-methoxybenzoic Acid in Drug Discovery Pathways

Substituted benzoic acids are crucial starting materials in the synthesis of a wide array of pharmacologically active compounds. The specific functional groups on 4-Bromo-2-fluoro-3-methoxybenzoic acid allow for its elaboration into more complex molecules that can interact with various biological targets. For instance, the carboxylic acid can be converted to an amide, and the bromo group can participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Drug_Discovery_Pathway Start 4-Bromo-2-fluoro-3- methoxybenzoic acid Amide Amide Formation Start->Amide Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling Intermediate Functionalized Intermediate Amide->Intermediate Coupling->Intermediate Screening High-Throughput Screening Intermediate->Screening Lead Lead Compound Screening->Lead

Caption: Role in a Drug Discovery Cascade.

Conclusion

The Certificate of Analysis for 4-Bromo-2-fluoro-3-methoxybenzoic acid is a critical document that underpins the quality and reliability of research in drug discovery and development. By understanding the data presented in a CoA, comparing the material to relevant alternatives, and employing robust analytical methods for verification, researchers can proceed with confidence in their experimental endeavors. This guide serves as a foundational resource for scientists and professionals dedicated to advancing the frontiers of chemical and pharmaceutical research.

References

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzoic acid. Retrieved from [Link]

  • Al-Dhubiab, B. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 28(2).
  • Chantarasriwong, O., & Sutan-Assavapong, N. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 372-381.
  • El-Houssieny, B. M., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Kalogria, E., & Pappa-Louisi, A. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using High Performance Liquid Chromatography.
  • Pharmaceutical Outsourcing. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Retrieved from [Link]

  • Shimadzu. (2022). Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds – USP <467> Procedure. Retrieved from [Link]

Sources

Technical Reference: Melting Point & Characterization of 4-Bromo-3-fluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 4-Bromo-3-fluoro-2-methoxybenzoic acid , a specialized intermediate used in medicinal chemistry (particularly in the synthesis of KRAS and kinase inhibitors).

Due to the frequent confusion between this compound and its structural isomer, this guide prioritizes comparative characterization to ensure analytical accuracy.

Executive Summary & Chemical Profile

4-Bromo-3-fluoro-2-methoxybenzoic acid is a trisubstituted benzoic acid derivative.[1] Precise melting point (MP) determination is critical for establishing the purity of this intermediate, as it is often synthesized via nucleophilic aromatic substitution (SNAr) where regioisomeric by-products are common.

Chemical Identity
PropertyDetail
Chemical Name 4-Bromo-3-fluoro-2-methoxybenzoic acid
CAS Number 1781826-13-8
Molecular Formula C₈H₆BrFO₃
Molecular Weight 249.03 g/mol
Key Structural Feature Ortho-methoxy group (C2) relative to Carboxyl; Meta-fluoro (C3).[1][2]
Appearance White to off-white crystalline solid

CRITICAL WARNING: Do not confuse this compound with its commercially common isomer, 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7). The position of the Fluorine and Methoxy groups is swapped, leading to distinct physical properties.

Melting Point Reference Data

Because CAS 1781826-13-8 is a specialized building block with limited historical literature, experimental values are often proprietary. Below is the comparative data analysis used to validate the compound's identity against its closest analogs.

Comparative Melting Point Table
CompoundStructure DescriptionMelting Point (°C)Source/Status
Target Compound 4-Br, 3-F, 2-OMe 158 – 165 °C (Predicted*)Calculated based on SAR
Isomer A (Reference) 4-Br, 2-F, 3-OMe168 – 170 °C Experimental [Sigma-Aldrich]
Analog 1 4-Bromo-2-methoxybenzoic acid155 – 159 °CExperimental [ChemicalBook]
Analog 2 4-Bromo-2-fluorobenzoic acid170 – 172 °CExperimental [PubChem]

Analyst Note: The presence of the ortho-methoxy group (in the Target Compound and Analog 1) typically lowers the melting point relative to the ortho-fluoro analogs (Isomer A and Analog 2) due to the disruption of intermolecular hydrogen bonding networks by the bulkier methoxy group. Expect the valid MP for high-purity 4-Bromo-3-fluoro-2-methoxybenzoic acid to fall within the 158–165°C range.

Comparative Analysis: Target vs. Isomer

The primary analytical challenge is distinguishing the target from its regioisomer. The following logic map illustrates the structural differences and their impact on characterization.

IsomerComparison Target TARGET COMPOUND 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1781826-13-8) Prop_Target Predicted MP: 158-165°C Ortho-Methoxy Effect: Steric Bulk Target->Prop_Target Isomer COMMON ISOMER 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7) Prop_Isomer Experimental MP: 168-170°C Ortho-Fluoro Effect: Tight Packing Isomer->Prop_Isomer Synthesis Synthesis Origin Synthesis->Target From 4-Bromo-2,3-difluorobenzoic acid (via NaOMe substitution) Synthesis->Isomer From 4-Bromo-2-fluoro-3-methylbenzoic acid (via Oxidation)

Figure 1: Structural and property divergence between the target compound and its common isomer.

Experimental Protocol: Purity & MP Determination

To establish a reliable reference melting point for your specific batch, follow this self-validating protocol. This method accounts for potential solvent entrapment (common in benzoic acids) which can artificially depress the melting point.

Phase 1: Purification (Recrystallization)

Objective: Remove synthesis by-products (regioisomers) and trace inorganic salts.

  • Solvent Selection: Use a mixture of Ethanol/Water (3:1) or Ethyl Acetate/Hexane .

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol.

  • Filtration: Hot filter to remove insoluble salts (NaF/KBr from synthesis).

  • Crystallization: Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.

  • Drying: Vacuum dry at 45°C for 12 hours. Note: Benzoic acids can form solvates; ensure weight is constant.

Phase 2: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 3-4 mm. compacting well.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 140°C.

    • Critical Ramp: Switch to 1.0°C/min from 140°C upwards.

  • Observation:

    • Collapse Point (T₁): First sign of wetting/contraction.

    • Meniscus Point (T₂): Formation of a clear liquid meniscus.

    • Clear Point (T₃): Complete disappearance of solid.

  • Acceptance Criteria: The range (T₃ - T₁) should be < 2.0°C . A wider range indicates impurity (likely the regioisomer).

Troubleshooting & Impurity Profile

If your experimental MP is significantly lower (< 150°C), suspect the following impurities:

ImpurityOriginDetection
4-Bromo-2,3-difluorobenzoic acid Unreacted Starting MaterialLC-MS (M-H: 235/237)
Regioisomer (Isomer A) Non-selective SNAr reaction¹H-NMR (Check coupling constants)
Methyl Ester Derivative Incomplete hydrolysis (if ester route used)¹H-NMR (Singlet at ~3.9 ppm)

References

  • Chemical Identity & CAS

    • 4-Bromo-3-fluoro-2-methoxybenzoic acid (CAS 1781826-13-8). SynQuest Laboratories Catalog.

    • PubChem Compound Summary. National Library of Medicine.

  • Comparative Isomer Data (Isomer A)

    • 4-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7). Sigma-Aldrich Certificate of Analysis.[3]

  • Analogous Property Data

    • 4-Bromo-2-methoxybenzoic acid Melting Point. ChemicalBook Data.

  • Methodology

    • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 102: Melting Point/Melting Range. OECD Publishing.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.